Product packaging for 3,6-Dihydroxyindoxazene(Cat. No.:CAS No. 86004-57-1)

3,6-Dihydroxyindoxazene

Katalognummer: B1230935
CAS-Nummer: 86004-57-1
Molekulargewicht: 151.12 g/mol
InChI-Schlüssel: BSVWKKOEZYADMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Hydroxy-3-oxo-1,2-benzisoxazolin is a chemical compound based on the 1,2-benzisoxazole scaffold, a structure of significant interest in medicinal chemistry and pharmaceutical research . Benzisoxazole derivatives are recognized for their diverse biological activities and are found in several FDA-approved drugs for treating conditions such as epilepsy, mood disorders, and schizophrenia . This particular derivative is supplied for research purposes to investigate its potential properties and applications. The 1,2-benzisoxazole core is known to interact with biological systems in specific ways; for instance, some analogs function by inhibiting voltage-gated sodium channels or by interacting with neurological receptors . Furthermore, recent scientific investigations have highlighted the potential of naturally occurring benzisoxazoles as a new chemotype for developing antibacterial agents, showing activity against multi-drug resistant Gram-negative pathogens like Acinetobacter baumannii . The specific substitution pattern on the benzisoxazole ring is critical for its biological activity, with hydroxyl groups often playing a key role in its mechanism and potency . Researchers can utilize 6-Hydroxy-3-oxo-1,2-benzisoxazolin as a building block in organic synthesis or as a standard in bioactivity assays to explore new therapeutic avenues. This product is intended for laboratory research by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Always refer to the safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO3 B1230935 3,6-Dihydroxyindoxazene CAS No. 86004-57-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-hydroxy-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-1-2-5-6(3-4)11-8-7(5)10/h1-3,9H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVWKKOEZYADMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235348
Record name 6-Hydroxy-3-oxo-1,2-benzisoxazolin
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Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86004-57-1
Record name 6-Hydroxy-3-oxo-1,2-benzisoxazolin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-3-oxo-1,2-benzisoxazolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-2,3-dihydro-1,2-benzoxazol-3-one
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Foundational & Exploratory

Unraveling the Enigma of 3,6-Dihydroxyindoxazene: A Compound Shrouded in Mystery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical literature and databases has revealed no evidence of the discovery or isolation of a compound named "3,6-dihydroxyindoxazene." The term "indoxazene" does not correspond to a recognized chemical scaffold in standard nomenclature, suggesting that the requested molecule may be novel, not yet publicly documented, or referred to by a different name.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the discovery, isolation, and experimental protocols related to this compound. However, the absence of this compound in the public domain prevents the fulfillment of this request.

While the specific molecule of "this compound" remains elusive, the initial broad searches for related structures have highlighted several well-characterized compounds that possess a 3,6-dihydroxy substitution pattern on different heterocyclic cores. These compounds have been the subject of scientific investigation and may be of interest to researchers in similar fields.

As an alternative, we can offer a detailed technical guide on one of the following related and documented compounds:

  • 3,6-Dihydroxyflavone: A flavonoid compound with reported biological activities.

  • 3,6-Dihydroxypyridazine: A heterocyclic compound with a distinct nitrogen-containing core.

Should you be interested in a comprehensive report on either of these alternative molecules, we would be pleased to generate a guide that adheres to the originally requested in-depth format, including structured data tables, detailed experimental methodologies, and visualizations of relevant pathways and workflows.

Unraveling the Enigmatic Biosynthesis of 3,6-Dihydroxyindoxazene in Chromobacterium violaceum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Chromobacterium violaceum, a gram-negative bacterium residing in diverse terrestrial and aquatic environments, is renowned for its production of a vibrant purple pigment, violacein. Beyond this characteristic metabolite, this bacterium's chemical arsenal includes a variety of other secondary metabolites with potential therapeutic applications. Among these is the elusive antibiotic, 3,6-dihydroxyindoxazene, which has demonstrated selective activity against gram-negative bacteria.[1] Despite its acknowledged antimicrobial potential, the biosynthetic pathway leading to this compound remains largely uncharacterized in scientific literature. This guide endeavors to collate the currently available information, propose a putative biosynthetic pathway based on known metabolic principles in C. violaceum, and outline the necessary experimental protocols to elucidate this cryptic pathway.

Introduction to this compound

This compound is a secondary metabolite produced by Chromobacterium violaceum.[1] While its bioactivity against gram-negative bacteria has been noted, a comprehensive characterization, including its precise chemical structure and the genetic and enzymatic machinery responsible for its synthesis, is not available in publicly accessible databases or peer-reviewed literature. The name "indoxazene" suggests a core structure containing an indole and an oxazine ring system. The "3,6-dihydroxy" prefix indicates the presence of two hydroxyl groups at positions 3 and 6 of this core structure. However, without a confirmed structure, any proposed biosynthetic pathway remains speculative.

The Central Role of Tryptophan Metabolism

In Chromobacterium violaceum, the biosynthesis of many secondary metabolites, including the well-studied violacein, originates from the amino acid L-tryptophan.[2][3] Therefore, it is highly probable that the biosynthetic pathway of this compound also commences with tryptophan or one of its derivatives. The bacterium possesses the complete genetic toolkit for tryptophan biosynthesis, starting from chorismate.[2]

Proposed Biosynthetic Pathway of this compound

Given the absence of direct experimental evidence, the following section outlines a hypothetical biosynthetic pathway for this compound. This pathway is inferred from the compound's name and known enzymatic reactions in microbial secondary metabolism.

It is critical to reiterate that the following pathway is speculative and awaits experimental validation.

The proposed pathway can be visualized as follows:

Putative this compound Biosynthetic Pathway Tryptophan L-Tryptophan Indole_3_pyruvic_acid Indole-3-pyruvic acid Tryptophan->Indole_3_pyruvic_acid Tryptophan aminotransferase Hydroxylated_intermediate_1 6-Hydroxy-indole-3-pyruvic acid Indole_3_pyruvic_acid->Hydroxylated_intermediate_1 Monooxygenase (e.g., VioD-like) Hydroxylated_intermediate_2 3,6-Dihydroxy-indole derivative Hydroxylated_intermediate_1->Hydroxylated_intermediate_2 Hydroxylase Indoxazene_core Indoxazene core formation Hydroxylated_intermediate_2->Indoxazene_core Cyclase/ Oxidase Final_product This compound Indoxazene_core->Final_product Tailoring enzymes

Caption: A speculative biosynthetic pathway for this compound from L-tryptophan.

Pathway Description:

  • Initiation from L-Tryptophan: The pathway likely begins with the conversion of L-tryptophan to indole-3-pyruvic acid, a common step in tryptophan catabolism, catalyzed by a tryptophan aminotransferase.

  • Hydroxylation Events: The "dihydroxy" component of the name suggests at least two hydroxylation steps. A monooxygenase, potentially similar to VioD from the violacein pathway which hydroxylates the indole ring, could introduce the first hydroxyl group at the 6-position of the indole ring. A subsequent hydroxylation event, possibly at the 3-position, would be carried out by another hydroxylase.

  • Oxazine Ring Formation: The formation of the oxazine ring is the most speculative part of the pathway. This would likely involve a complex series of reactions catalyzed by a cyclase and/or an oxidase, leading to the characteristic indoxazene core.

  • Tailoring Steps: Final modifications, if any, would be carried out by tailoring enzymes to yield the mature this compound.

Experimental Protocols for Pathway Elucidation

To validate and fully characterize the biosynthetic pathway of this compound, a multi-faceted experimental approach is required.

Isolation and Structure Elucidation of this compound

Objective: To purify and determine the definitive chemical structure of this compound.

Methodology:

  • Cultivation and Extraction:

    • Grow Chromobacterium violaceum in a suitable production medium.

    • Extract the culture broth and cell pellet with an appropriate organic solvent (e.g., ethyl acetate, butanol).

    • Concentrate the crude extract under reduced pressure.

  • Chromatographic Purification:

    • Subject the crude extract to a series of chromatographic techniques, such as silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

    • Monitor fractions for bioactivity against a sensitive gram-negative indicator strain.

  • Structure Determination:

    • Analyze the purified active compound using spectroscopic methods:

      • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

      • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.

      • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups.

Identification of the Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for the biosynthesis of this compound.

Methodology:

  • Genome Mining:

    • Analyze the sequenced genome of Chromobacterium violaceum for putative gene clusters encoding enzymes typically involved in secondary metabolism (e.g., monooxygenases, aminotransferases, cyclases).

    • Look for clusters that are distinct from the known violacein biosynthetic gene cluster (vio operon).

  • Transposon Mutagenesis:

    • Create a library of random mutants of C. violaceum using a transposon (e.g., Tn5).

    • Screen the mutant library for loss of this compound production using a bioassay or HPLC analysis.

    • Identify the site of transposon insertion in the non-producing mutants by sequencing the flanking genomic DNA.

  • Gene Knockout and Complementation:

    • Once a candidate gene cluster is identified, create targeted gene knockouts of individual genes within the cluster.

    • Analyze the resulting mutants for their metabolic profile to determine the function of each gene.

    • Confirm the gene's function by complementing the knockout mutant with a functional copy of the gene.

In Vitro Enzymatic Assays

Objective: To characterize the function of individual enzymes in the biosynthetic pathway.

Methodology:

  • Heterologous Expression and Purification:

    • Clone the candidate genes into an expression vector and express the proteins in a suitable host (e.g., E. coli).

    • Purify the recombinant enzymes using affinity chromatography.

  • Enzyme Assays:

    • Incubate the purified enzyme with the predicted substrate and necessary cofactors.

    • Analyze the reaction products using HPLC, LC-MS, or NMR to confirm the enzyme's catalytic activity.

    • Determine the enzyme's kinetic parameters (Km, kcat).

Quantitative Data

Currently, there is no quantitative data available in the literature regarding the biosynthesis of this compound. The following tables are provided as templates for organizing data once it is generated through the experimental protocols described above.

Table 1: Putative Enzymes in the this compound Biosynthetic Pathway

Gene (Putative)Enzyme (Putative)Function (Hypothesized)
idxATryptophan aminotransferaseL-Tryptophan → Indole-3-pyruvic acid
idxBMonooxygenaseIndole-3-pyruvic acid → 6-Hydroxy-indole-3-pyruvic acid
idxCHydroxylase6-Hydroxy-indole-3-pyruvic acid → 3,6-Dihydroxy-indole derivative
idxDCyclase/Oxidase3,6-Dihydroxy-indole derivative → Indoxazene core
idxETailoring enzymeIndoxazene core → this compound

Table 2: Kinetic Parameters of Biosynthetic Enzymes (Template)

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
IdxAL-Tryptophan
IdxBIndole-3-pyruvic acid
IdxC6-Hydroxy-indole-3-pyruvic acid

Logical Workflow for Pathway Elucidation

The following diagram illustrates the logical workflow for the complete elucidation of the this compound biosynthetic pathway.

Experimental Workflow Start Isolation & Structure Elucidation of this compound Genome_Mining Genome Mining for Candidate Gene Clusters Start->Genome_Mining Mutagenesis Transposon Mutagenesis & Mutant Screening Start->Mutagenesis Identify_Cluster Identification of Biosynthetic Gene Cluster Genome_Mining->Identify_Cluster Mutagenesis->Identify_Cluster Gene_Knockout Targeted Gene Knockout & Complementation Identify_Cluster->Gene_Knockout Heterologous_Expression Heterologous Expression & Protein Purification Gene_Knockout->Heterologous_Expression Enzyme_Assays In Vitro Enzymatic Assays Heterologous_Expression->Enzyme_Assays Pathway_Elucidation Complete Pathway Elucidation Enzyme_Assays->Pathway_Elucidation

Caption: A workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of this compound in Chromobacterium violaceum represents an exciting and unexplored area of natural product research. While its existence and antimicrobial activity have been noted, the pathway remains a black box. The speculative pathway and detailed experimental roadmap provided in this guide offer a framework for researchers to begin unraveling this mystery. The successful elucidation of this pathway will not only contribute to our fundamental understanding of microbial secondary metabolism but also pave the way for the bio-engineering of novel antibiotic derivatives with improved therapeutic properties. The journey to fully understand and harness the biosynthetic potential of Chromobacterium violaceum for producing valuable compounds like this compound is just beginning.

References

Spectroscopic Characterization of 3,6-Dihydroxyindoxazene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydroxyindoxazene is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its development and application. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In the absence of readily available experimental spectra, this document presents predicted data based on the compound's structure, alongside detailed experimental protocols for acquiring this data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and the chemical structure of the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet1HPhenolic OH
~9.8Singlet1HPhenolic OH
~7.5Doublet1HAromatic CH
~7.2Doublet1HAromatic CH
~6.9Doublet of doublets1HAromatic CH
~5.0Singlet1HOxazine CH
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon Type
~160C=N
~155Ar C-OH
~150Ar C-OH
~140Ar C
~125Ar CH
~120Ar C
~118Ar CH
~115Ar CH
~85Oxazine CH
Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)
m/z ValueIon Formation
166.03[M+H]⁺
188.01[M+Na]⁺
Table 4: Predicted IR Spectroscopy Data (ATR)
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400-3200Strong, BroadO-H StretchPhenolic OH
3100-3000MediumC-H StretchAromatic CH
1640-1610MediumC=N StretchIndoxazene Ring
1600-1450Medium-StrongC=C StretchAromatic Ring
1300-1200StrongC-O StretchPhenolic C-O
1100-1000MediumC-O StretchOxazine C-O

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[1]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Employ proton decoupling to simplify the spectrum and enhance sensitivity.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will be necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode. The high voltage applied to the ESI needle will generate protonated molecules, [M+H]⁺, and other adducts (e.g., [M+Na]⁺).[3]

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500). The high-resolution instrument will provide accurate mass measurements, allowing for the determination of the elemental formula.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions. Compare the exact mass with the theoretical mass of the proposed structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Collection: Before analyzing the sample, collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

  • Acquisition: Collect the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting spectrum, identifying the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C-H, C=N, and C=C bonds.[4][5]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Sample This compound (Solid) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy (ATR-FTIR) Sample->IR NMR_Data Connectivity & C-H Framework NMR->NMR_Data MS_Data Molecular Weight & Elemental Formula MS->MS_Data IR_Data Functional Groups IR->IR_Data Structure Final Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: A logical workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information to guide their experimental work and interpret the resulting data for unambiguous structure confirmation.

References

The Renaissance of Nature's Arsenal: A Technical Guide to Natural Product Antibiotics for Multidrug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The escalating crisis of antimicrobial resistance (AMR) poses a formidable threat to global public health, with the potential to revert modern medicine to a pre-antibiotic era. Infections caused by multidrug-resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), are becoming increasingly difficult to treat. This has catalyzed a renewed and urgent interest in the exploration of natural products as a rich reservoir for novel antimicrobial agents. Historically, natural products have been a cornerstone of antibiotic discovery, and their inherent chemical diversity and biological activity offer promising avenues for the development of new therapies to combat MDR pathogens. This technical guide provides an in-depth overview of the core principles, methodologies, and current state of research in the field of natural product antibiotics for drug development professionals, researchers, and scientists.

Key Classes of Natural Product Antibiotics

A vast array of natural compounds from various sources, including plants, fungi, and bacteria, have demonstrated significant activity against MDR bacteria. These are broadly categorized based on their chemical structures and biosynthetic origins.

  • Polyphenols: This large and diverse group of plant secondary metabolites is further divided into flavonoids, phenolic acids, tannins, and stilbenes. They are known for their antioxidant and anti-inflammatory properties, and many exhibit potent antimicrobial activity.

  • Terpenoids and Essential Oils: These are volatile aromatic compounds derived from plants, often responsible for their characteristic scent. They are known to disrupt bacterial membranes and inhibit key cellular processes.

  • Alkaloids: These are naturally occurring nitrogen-containing compounds with diverse pharmacological activities. Many alkaloids have shown promising antibacterial effects, including the inhibition of efflux pumps, a common mechanism of antibiotic resistance.

  • Glycopeptides: A class of antibiotics produced by bacteria, with vancomycin being a prominent example. They are crucial in treating infections caused by Gram-positive MDR bacteria.[1]

  • Macrolides: A class of antibiotics characterized by a large macrocyclic lactone ring, many of which are derived from soil bacteria. They are effective against a broad range of bacteria.

Mechanisms of Action Against Multidrug-Resant Bacteria

Natural product antibiotics employ a variety of mechanisms to overcome bacterial resistance, often targeting different cellular pathways than conventional antibiotics. This multi-targeted approach can be a significant advantage in combating resistance.

1. Cell Wall and Membrane Disruption: Many natural products, particularly terpenoids and some polyphenols, are lipophilic and can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. For example, some flavonoids can disrupt the cytoplasmic membrane of MRSA.[2]

2. Inhibition of Protein Synthesis: Certain natural compounds can bind to bacterial ribosomes, interfering with the process of protein synthesis, which is essential for bacterial survival and replication.

3. Inhibition of Nucleic Acid Synthesis: Some natural products can inhibit the enzymes involved in DNA replication and transcription, such as DNA gyrase and topoisomerase, thereby preventing bacterial proliferation. Quercetin and kaempferol, for instance, have been shown to inhibit DNA gyrase.

4. Efflux Pump Inhibition: A major mechanism of antibiotic resistance is the active efflux of drugs from the bacterial cell by efflux pumps. Several natural products, particularly alkaloids and flavonoids, can inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.[2]

5. Anti-biofilm Activity: Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. Many natural products have been shown to inhibit biofilm formation or disrupt existing biofilms, making the bacteria more susceptible to treatment.

6. Inhibition of Key Bacterial Enzymes: Natural products can target specific enzymes that are crucial for bacterial metabolism or virulence. For instance, some flavonoids can inhibit β-lactamases, enzymes that inactivate β-lactam antibiotics like penicillin.[2]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a critical parameter for evaluating the antimicrobial activity of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of various natural products against a selection of multidrug-resistant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Flavonoids against Multidrug-Resistant Bacteria

FlavonoidBacterial StrainResistance ProfileMIC (µg/mL)Reference
ChrysinStaphylococcus aureusMRSA15.62[3]
ApigeninStaphylococcus aureusMRSA31.25[3]
KaempferolStaphylococcus aureusMRSA62.5[3]
QuercetinStaphylococcus aureusMRSA125[3]
MyricetinStaphylococcus aureusMRSA125[3]
RutinStaphylococcus aureusDrug-sensitive>1000[4]
MorinStaphylococcus aureusDrug-sensitive250[4]
NaringeninStaphylococcus aureusDrug-sensitive500[4]
Tricyclic Flavonoid 5eStaphylococcus aureusMRSA1.95[5]
LuteolinEnterococcus faecalisVRE16
GalanginStaphylococcus aureusMRSA14.16[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Plant Extracts against Multidrug-Resistant Bacteria

Plant ExtractBacterial StrainResistance ProfileMIC (mg/mL)Reference
Acacia niloticaKlebsiella pneumoniaeMDR0.00975-0.313[1]
Syzygium aromaticumKlebsiella pneumoniaeMDR>0.156[1]
Cinnamomum zeylanicumKlebsiella pneumoniaeMDR>0.156[1]
Myrtus communisEscherichia coliESBL-producing1.25 - 10[6]
Peganum harmalaEscherichia coliESBL-producing1.25 - 5[6]
Marrubium vulgareEscherichia coliESBL-producing1.25 - 10[6]
Centella asiaticaStaphylococcus aureusMRSA2.5[7]
Centella asiaticaEscherichia coliESBL-producing5[7]
Silybum marianumStaphylococcus aureusMRSA5[7]
Silybum marianumEscherichia coliESBL-producing10[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the screening and evaluation of natural product antibiotics.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of a natural product that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Natural product extract or pure compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., vancomycin for MRSA)

  • Negative control (broth with solvent)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Natural Product Dilutions:

    • Prepare a stock solution of the natural product in the chosen solvent.

    • In a 96-well plate, add 100 µL of MHB to all wells.

    • Add 100 µL of the natural product stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strain in MHB to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the natural product dilutions.

    • Include a positive control well (bacteria and antibiotic) and a negative control well (bacteria and solvent without the natural product).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the natural product at which no visible bacterial growth (turbidity) is observed.

Anti-Biofilm Assay using Crystal Violet Staining

This assay quantifies the ability of a natural product to inhibit biofilm formation or disrupt a pre-formed biofilm.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

  • Natural product extract or pure compound

  • Phosphate-buffered saline (PBS)

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%)

  • Plate reader

Procedure for Biofilm Inhibition:

  • Preparation of Plates:

    • In a 96-well plate, add 100 µL of TSB with glucose to each well.

    • Add 100 µL of the natural product at various concentrations to the wells.

    • Add 100 µL of a diluted bacterial culture (adjusted to a starting OD₆₀₀ of ~0.05) to each well.

    • Include a positive control (bacteria without natural product) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Staining and Quantification:

    • Carefully discard the planktonic cells and wash the wells gently with PBS to remove non-adherent cells.

    • Air-dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells with PBS until the washings are clear.

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The reduction in absorbance compared to the control indicates biofilm inhibition.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of combining a natural product with a conventional antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • MHB

  • Natural product and antibiotic stock solutions

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Plate Setup:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Along the x-axis, create serial dilutions of the natural product.

    • Along the y-axis, create serial dilutions of the antibiotic.

    • This creates a checkerboard of combinations of the two agents at different concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of a diluted bacterial suspension (approximately 5 x 10⁵ CFU/mL) to each well.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • Synergy: FIC index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC index ≤ 4

      • Antagonism: FIC index > 4

Visualizing Molecular Mechanisms and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following are examples of diagrams created using the DOT language for Graphviz.

Mechanism of Action: Curcumin Inhibition of Bacterial Cell Division

Curcumin, a polyphenol from turmeric, has been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component of the Z-ring which is essential for cytokinesis.[3][8]

cluster_curcumin Curcumin cluster_bacterial_cell Bacterial Cell Curcumin Curcumin FtsZ_monomers FtsZ monomers Curcumin->FtsZ_monomers Binds to and perturbs FtsZ assembly Z_ring Z-ring formation FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->FtsZ_monomers activates Cell_division Cell Division Z_ring->Cell_division

Curcumin inhibits bacterial cell division by disrupting FtsZ polymerization.
Experimental Workflow: Screening Natural Products for Anti-MDR Activity

The following diagram illustrates a typical workflow for the discovery and initial characterization of natural product antibiotics.

Start Collection of Natural Product Sources (Plants, Fungi, etc.) Extraction Extraction and Fractionation Start->Extraction Screening Primary Screening (e.g., Agar Diffusion Assay) Extraction->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC Biofilm Anti-Biofilm Assay MIC->Biofilm Synergy Synergy Testing (Checkerboard Assay) MIC->Synergy Mechanism Mechanism of Action Studies Biofilm->Mechanism Synergy->Mechanism Lead Lead Compound Identification Mechanism->Lead

A streamlined workflow for the discovery of novel natural product antibiotics.

Challenges and Future Directions

Despite the immense potential of natural products, several challenges hinder their development into clinically approved drugs. These include:

  • Isolation and Characterization: Identifying and isolating the active compounds from complex natural extracts can be a laborious and time-consuming process.

  • Supply and Sustainability: Ensuring a consistent and sustainable supply of the source material can be challenging, especially for rare or slow-growing organisms.

  • Pharmacokinetics and Toxicity: Many natural products have poor pharmacokinetic properties (e.g., low bioavailability) and may exhibit toxicity at therapeutic concentrations.

  • Regulatory Hurdles: The path to regulatory approval for natural product-based drugs can be complex and expensive.

Future research in this field will likely focus on:

  • Advanced Screening Techniques: The use of high-throughput screening, metabolomics, and genomics to accelerate the discovery of new antimicrobial compounds.

  • Synthetic and Semi-Synthetic Analogs: Modifying the chemical structure of promising natural products to improve their efficacy, pharmacokinetic properties, and safety profiles.

  • Combination Therapies: Exploring the synergistic effects of natural products with existing antibiotics to overcome resistance and reduce the required dosage.

  • Novel Delivery Systems: Developing innovative drug delivery systems, such as nanoparticles, to enhance the bioavailability and targeted delivery of natural product antibiotics.

The rise of multidrug-resistant bacteria necessitates a paradigm shift in our approach to antibiotic discovery. Natural products, with their vast chemical diversity and evolutionary-honed biological activities, represent a rich and largely untapped resource for the development of novel antimicrobial agents. By leveraging modern scientific advancements in screening, characterization, and drug development, the scientific community can unlock the full potential of nature's pharmacopeia to address the critical challenge of antimicrobial resistance and safeguard global health.

References

The Potent Antibacterial Activity of 3,6-dihydroxy-1,2-benzisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of 3,6-dihydroxy-1,2-benzisoxazole, a promising antibacterial agent with significant activity against multi-drug resistant pathogens. This document outlines the compound's synthesis, mechanism of action, and key experimental data, offering a comprehensive resource for researchers in the fields of microbiology, medicinal chemistry, and drug development.

Introduction

The emergence of multi-drug resistant (MDR) bacteria, particularly Gram-negative pathogens like Acinetobacter baumannii, poses a significant threat to global health. There is an urgent need for the discovery and development of novel antibiotics with unique mechanisms of action. 3,6-dihydroxy-1,2-benzisoxazole has been identified as a potent antibiotic, demonstrating significant efficacy against clinically relevant strains of MDR A. baumannii.[1] This guide details the scientific evidence supporting its potential as a lead compound for a new class of antibacterial drugs.

Synthesis of 3,6-dihydroxy-1,2-benzisoxazole

A de novo, two-step synthesis allows for the efficient production of 3,6-dihydroxy-1,2-benzisoxazole. The methodology is based on the cyclization of a substituted hydroxamic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,4-Dihydroxybenzohydroxamic acid

  • Dissolve methyl 2,4-dihydroxybenzoate in a suitable solvent such as 1,4-dioxane.

  • Prepare a solution of hydroxylamine hydrochloride and potassium hydroxide in water.

  • Slowly add the methyl 2,4-dihydroxybenzoate solution to the hydroxylamine solution at room temperature.

  • Stir the reaction mixture for 24 hours.

  • Remove the 1,4-dioxane under reduced pressure.

  • Acidify the aqueous solution to pH 1 using 3 N HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the hydroxamic acid intermediate.

Step 2: Cyclization to 3,6-dihydroxy-1,2-benzisoxazole

  • The crude 2,4-dihydroxybenzohydroxamic acid is then subjected to a ring-closing step. While specific reagents for this step for the dihydroxy compound are not detailed in the provided search results, a similar synthesis for a related compound, 3-hydroxy-6-amino-1,2-benzisoxazole, utilizes 1,1'-carbonyldiimidazole (CDI) in acetonitrile (MeCN).

  • The resulting crude 3,6-dihydroxy-1,2-benzisoxazole can be purified by silica gel flash chromatography.

  • Further purification can be achieved by high-performance liquid chromatography (HPLC) to yield the final product as a white powder.

Biological Activity and Mechanism of Action

3,6-dihydroxy-1,2-benzisoxazole exhibits potent antibacterial activity, particularly against Gram-negative bacteria. Its mechanism of action is believed to involve the inhibition of key enzymes in the ubiquinone biosynthesis pathway, a critical process for bacterial respiration and survival.

Antibacterial Spectrum and Efficacy

The compound has demonstrated significant growth inhibitory effects against various Gram-negative pathogens. Quantitative data on its minimum inhibitory concentrations (MICs) against several strains of A. baumannii are summarized below.

Table 1: Minimum Inhibitory Concentrations (MICs) of 3,6-dihydroxy-1,2-benzisoxazole against Acinetobacter baumannii

Bacterial StrainMIC (µg/mL)
A. baumannii L1051 (Carbapenem-resistant)6.25
A. baumannii NR-13382 (Carbapenem-resistant)12.5
A. baumannii Ab197Not specified
A. baumannii UCBPP14 (PA14)Not specified

Note: Specific MIC values for all tested strains were not available in the provided search results.

Proposed Mechanism of Action: Inhibition of Ubiquinone Biosynthesis

The antibacterial activity of 3,6-dihydroxy-1,2-benzisoxazole is antagonized by the presence of 4-hydroxybenzoate (4-HB). This suggests that the compound targets the metabolic pathway involving 4-HB. Molecular modeling and experimental data point to two potential enzyme targets:

  • Chorismate Pyruvate-Lyase (CPL) : This enzyme catalyzes the conversion of chorismate to 4-hydroxybenzoate, the first committed step in the ubiquinone biosynthesis pathway in many bacteria.

  • 4-Hydroxybenzoate Octaprenyltransferase : This enzyme is involved in the subsequent prenylation of 4-hydroxybenzoate.

By inhibiting these enzymes, 3,6-dihydroxy-1,2-benzisoxazole disrupts the production of ubiquinone, a vital component of the electron transport chain. This disruption leads to impaired cellular respiration and ultimately, bacterial cell death or growth inhibition.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of 3,6-dihydroxy-1,2-benzisoxazole.

Mechanism_of_Action cluster_shikimate Shikimate Pathway cluster_ubiquinone Ubiquinone Biosynthesis cluster_etc Electron Transport Chain Chorismate Chorismate 4-Hydroxybenzoate 4-Hydroxybenzoate Chorismate->4-Hydroxybenzoate Chorismate Pyruvate-Lyase (CPL) Prenylated Intermediate Prenylated Intermediate 4-Hydroxybenzoate->Prenylated Intermediate 4-HB Octaprenyltransferase Ubiquinone Ubiquinone Prenylated Intermediate->Ubiquinone ATP Synthesis ATP Synthesis Ubiquinone->ATP Synthesis Electron Transport 3,6-dihydroxy-1,2-benzisoxazole 3,6-dihydroxy-1,2-benzisoxazole Chorismate Pyruvate-Lyase (CPL) Chorismate Pyruvate-Lyase (CPL) 3,6-dihydroxy-1,2-benzisoxazole->Chorismate Pyruvate-Lyase (CPL) 4-HB Octaprenyltransferase 4-HB Octaprenyltransferase 3,6-dihydroxy-1,2-benzisoxazole->4-HB Octaprenyltransferase

Caption: Proposed mechanism of 3,6-dihydroxy-1,2-benzisoxazole.

Key Experimental Methodologies

Antibacterial Susceptibility Testing

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

  • Prepare a stock solution of 3,6-dihydroxy-1,2-benzisoxazole in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (A. baumannii).

  • Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (no compound) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

p-Iodonitrotetrazolium Chloride (INT) Assay for MDR Reversal Potential

Protocol: INT Assay

  • This assay is used to assess the potential of a compound to reverse multi-drug resistance.

  • Prepare a 96-well plate with serial dilutions of a known antibiotic (e.g., erythromycin) against an MDR bacterial strain.

  • In parallel, prepare another plate with the same dilutions of the antibiotic in the presence of a sub-inhibitory concentration of 3,6-dihydroxy-1,2-benzisoxazole.

  • Inoculate all wells with the MDR bacterial strain.

  • Incubate the plates under appropriate conditions.

  • Add a solution of INT to each well. INT is a colorless tetrazolium salt that is reduced by metabolically active bacteria to a red formazan product.

  • Incubate for a short period to allow for color development.

  • A reduction in the MIC of the antibiotic by at least four-fold in the presence of the test compound indicates potentiation of the antibiotic's activity.

Phenotype Microarray Analysis

Protocol: Phenotype Microarray

  • Phenotype microarray plates (e.g., from Biolog, Inc.) contain a wide range of different carbon, nitrogen, phosphorus, and sulfur sources, as well as other metabolic effectors.

  • Prepare a bacterial suspension of the test organism (A. baumannii) in a minimal medium.

  • Inoculate the phenotype microarray plates with the bacterial suspension, both in the presence and absence of a sub-inhibitory concentration of 3,6-dihydroxy-1,2-benzisoxazole.

  • Incubate the plates under controlled conditions.

  • Bacterial respiration and growth in each well are monitored over time, often using a redox-sensitive dye.

  • Comparison of the metabolic profiles of the bacteria in the presence and absence of the compound can reveal which metabolic pathways are affected. The observation that 4-hydroxybenzoic acid and 4-hydroxybenzaldehyde antagonized the antibacterial effects of 3,6-dihydroxy-1,2-benzisoxazole was a key finding from this type of analysis.[1]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the biological evaluation of 3,6-dihydroxy-1,2-benzisoxazole.

Experimental_Workflow Compound Synthesis & Purification Compound Synthesis & Purification Antibacterial Susceptibility Testing (MIC) Antibacterial Susceptibility Testing (MIC) Compound Synthesis & Purification->Antibacterial Susceptibility Testing (MIC) Mechanism of Action Studies Mechanism of Action Studies Antibacterial Susceptibility Testing (MIC)->Mechanism of Action Studies Phenotype Microarray Analysis Phenotype Microarray Analysis Mechanism of Action Studies->Phenotype Microarray Analysis Identification of Target Pathway Identification of Target Pathway Phenotype Microarray Analysis->Identification of Target Pathway Molecular Modeling Molecular Modeling Identification of Target Pathway->Molecular Modeling Lead Optimization Lead Optimization Identification of Target Pathway->Lead Optimization

Caption: General workflow for evaluating 3,6-dihydroxy-1,2-benzisoxazole.

Conclusion

3,6-dihydroxy-1,2-benzisoxazole is a promising antibacterial compound with a novel mechanism of action targeting the essential ubiquinone biosynthesis pathway in Gram-negative bacteria. Its potent activity against multi-drug resistant Acinetobacter baumannii makes it a valuable lead for the development of new therapeutics. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as lead optimization to enhance its efficacy and safety profile, is warranted. The detailed methodologies and mechanistic insights provided in this guide serve as a foundation for future research and development efforts in this critical area of infectious disease.

References

Understanding the Antimicrobial Spectrum of 3,6-Dihydroxyindoxazene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dihydroxyindoxazene has been identified as a novel antibiotic substance. This technical guide serves to consolidate the currently available scientific information regarding its antimicrobial properties. However, based on a comprehensive review of existing literature, detailed data on its antimicrobial spectrum, mechanism of action, and specific experimental protocols remain limited. This document presents the foundational knowledge available and highlights the areas requiring further investigation to fully characterize the therapeutic potential of this compound.

Introduction to this compound

This compound is a naturally occurring compound first identified as a new antibiotic in a 1983 publication.[1] It is an isoxazole derivative isolated from the bacterium Chromobacterium.[1] As an anti-bacterial agent, it represents a molecule of interest for further investigation in the field of antimicrobial drug discovery.[1]

Antimicrobial Spectrum and Efficacy

Currently, there is a notable absence of publicly available quantitative data detailing the antimicrobial spectrum of this compound. Key metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a broad range of clinically relevant bacterial and fungal pathogens have not been reported in the accessible scientific literature. The initial discovery paper identifies it as an "anti-bacterial agent" but does not provide a specific list of susceptible organisms or the potency of its activity.[1]

Table 1: Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Source
Data Not Available----
Data Not Available----
Data Not Available----

As indicated, quantitative data to populate this table is not currently available in the reviewed literature.

Mechanism of Action

The precise mechanism by which this compound exerts its antimicrobial effect is yet to be elucidated. Investigations into its molecular target and impact on bacterial signaling pathways are necessary to understand its mode of action. Without this information, it is not possible to construct a diagram of the affected signaling pathways.

Experimental Protocols

Detailed experimental protocols for the determination of this compound's antimicrobial spectrum are not described in the available literature. For the benefit of researchers aiming to investigate this compound, a generalized workflow for determining the antimicrobial spectrum of a novel agent is provided below.

G cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Compound Synthesize/Isolate This compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock MIC_Assay Broth Microdilution or Agar Dilution Assay Stock->MIC_Assay Inoculum Prepare Standardized Microbial Inoculum Inoculum->MIC_Assay Plating Subculture from MIC wells to determine MBC MIC_Assay->Plating Read_MIC Determine MIC (Lowest concentration with no visible growth) MIC_Assay->Read_MIC Read_MBC Determine MBC (Lowest concentration with 99.9% killing) Plating->Read_MBC Spectrum Establish Antimicrobial Spectrum Read_MIC->Spectrum Read_MBC->Spectrum

Figure 1. A generalized experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a novel antimicrobial compound.

Synthesis of this compound

Future Directions and Conclusion

The initial identification of this compound as an antibiotic substance provides a foundation for further research.[1] However, a comprehensive understanding of its potential as a therapeutic agent is currently hindered by the lack of detailed data. Future research efforts should focus on:

  • Total Synthesis: Developing a reliable method for the chemical synthesis of this compound to enable further studies.

  • Antimicrobial Spectrum Determination: Performing in-depth antimicrobial susceptibility testing against a wide array of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

  • Mechanism of Action Studies: Investigating the molecular target and the biochemical pathways disrupted by the compound to elucidate its mode of action.

  • In Vivo Efficacy and Toxicity: Evaluating the compound's effectiveness and safety profile in animal models of infection.

References

Initial Studies on 3,6-Dihydroxyindoxazene Cytotoxicity: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This technical guide serves to consolidate and present the current publicly available scientific knowledge regarding the initial cytotoxicity studies of 3,6-Dihydroxyindoxazene. The following sections detail the available data, methodologies, and known biological activities of this compound.

Executive Summary: An extensive review of scientific literature and databases reveals a significant gap in the knowledge regarding the cytotoxicity of this compound against mammalian cell lines. While the compound has been identified and its antibacterial properties have been noted, comprehensive studies evaluating its effects on human or other mammalian cells, including quantitative data such as IC50 values, detailed experimental protocols for cytotoxicity assays, and elucidation of signaling pathways, are not available in the public domain at this time. The information that is available pertains primarily to its antibiotic activity and its origin.

Compound Identification and Known Biological Activity

This compound, also known as 3,6-dihydroxy-1,2-benzisoxazole, is recognized as a natural product.[1] It has been isolated from the bacterium Chromobacterium violaceum and has demonstrated selective activity as an antibiotic against Gram-negative bacteria.[1] Specifically, it has been identified as a potent antibiotic against multi-drug resistant Acinetobacter baumannii.[1]

Review of Cytotoxicity Data

A thorough search for initial in vitro studies on the cytotoxicity of this compound in mammalian cell lines yielded no specific quantitative data. Consequently, tables summarizing cytotoxic metrics such as IC50 values across different cell lines cannot be provided. The existing research focuses on its antibacterial properties, and as such, its effects on eukaryotic cells remain largely uncharacterized in publicly accessible literature.

Experimental Protocols

Due to the absence of published cytotoxicity studies, detailed experimental protocols for evaluating the cytotoxic effects of this compound cannot be cited. For the benefit of researchers planning to investigate the cytotoxicity of this compound, a generalized experimental workflow for an in vitro cytotoxicity assessment is provided below.

Generalized Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a standard workflow for determining the cytotoxic potential of a novel compound.

experimental_workflow Generalized Cytotoxicity Testing Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Solubilization (e.g., in DMSO) treatment Treatment with Serial Dilutions of this compound compound_prep->treatment cell_culture Cell Line Culture (e.g., HeLa, A549, etc.) cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, XTT, or CellTiter-Glo) incubation->viability_assay data_acquisition Data Acquisition (e.g., Spectrophotometer or Luminometer) viability_assay->data_acquisition dose_response Dose-Response Curve Generation data_acquisition->dose_response ic50_calc IC50 Value Calculation dose_response->ic50_calc

A generalized workflow for in vitro cytotoxicity testing.

Potential Signaling Pathways

Given the lack of research on the cytotoxic mechanisms of this compound in mammalian cells, no specific signaling pathways have been implicated. Future research in this area would be necessary to elucidate any potential mechanisms of action.

Future Directions and Recommendations

The absence of cytotoxicity data for this compound presents a clear area for future research. The following steps are recommended for a comprehensive initial evaluation of its cytotoxic potential:

  • In Vitro Cytotoxicity Screening: Conduct comprehensive screening against a panel of human cancer cell lines and normal cell lines to determine its cytotoxic activity and selectivity.

  • Dose-Response and Time-Course Studies: Establish the dose-dependent and time-dependent effects of the compound on cell viability.

  • Mechanism of Action Studies: Investigate the potential mechanisms of cell death (apoptosis, necrosis, etc.) induced by this compound through assays such as Annexin V/PI staining, caspase activation assays, and cell cycle analysis.

  • Signaling Pathway Analysis: Employ techniques like Western blotting or proteomic analysis to identify the key signaling pathways modulated by the compound.

The following diagram illustrates a logical relationship for initiating the investigation of a novel compound's cytotoxic properties.

logical_relationship Logical Flow for Cytotoxicity Investigation start Novel Compound: This compound is_cytotoxic Is it cytotoxic to mammalian cells? start->is_cytotoxic antibacterial_only Primarily Antibacterial is_cytotoxic->antibacterial_only No cytotoxic_and_selective Cytotoxic and Selective? is_cytotoxic->cytotoxic_and_selective Yes non_selective Non-selective Cytotoxicity cytotoxic_and_selective->non_selective No selective Selective Cytotoxicity (e.g., cancer cells) cytotoxic_and_selective->selective Yes mechanism Elucidate Mechanism of Action (Signaling Pathways) selective->mechanism

A decision-making flow for investigating cytotoxicity.

References

Methodological & Application

Synthesis of 3,6-Dihydroxyindoxazene: Application Notes and Protocols for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 3,6-dihydroxyindoxazene, a heterocyclic compound with significant potential in various research applications, particularly in the fields of medicinal chemistry and materials science. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

Indoxazene derivatives, particularly those with hydroxyl substitutions on the aromatic ring, are of growing interest due to their structural similarity to naturally occurring benzoxazinoids. These compounds are anticipated to exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer properties. The presence of the dihydroxy moiety is expected to play a crucial role in these activities, primarily through mechanisms involving free radical scavenging and interactions with biological macromolecules. This protocol outlines a plausible and accessible synthetic route to a representative this compound, specifically 6,8-dihydroxy-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine, for research and development purposes.

Proposed Synthesis of 6,8-Dihydroxy-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

The synthesis of the target dihydroxyindoxazene analog is proposed via a two-step process involving the formation of a key aminophenol intermediate followed by a cyclization reaction.

Experimental Protocols

Step 1: Synthesis of 2-Amino-1,3-benzenediol

This initial step involves the reduction of a commercially available nitrophenol.

  • Materials: 2-Nitroresorcinol, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

  • Procedure:

    • In a 250 mL flask, dissolve 2-nitroresorcinol (1.0 eq) in methanol.

    • Carefully add 10% Palladium on carbon (0.05 eq).

    • The flask is then placed under a hydrogen atmosphere (balloon or hydrogenation apparatus).

    • The reaction mixture is stirred vigorously at room temperature for 4-6 hours.

    • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield 2-amino-1,3-benzenediol, which can be used in the next step without further purification.

Step 2: Synthesis of 6,8-Dihydroxy-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

This step involves the cyclization of the aminophenol intermediate with an aldehyde and a primary amine, characteristic of a Mannich-type condensation reaction leading to the benzoxazine ring.

  • Materials: 2-Amino-1,3-benzenediol, Benzaldehyde, Aniline, 1,4-Dioxane.

  • Procedure:

    • To a solution of 2-amino-1,3-benzenediol (1.0 eq) in 1,4-dioxane, add benzaldehyde (1.0 eq) and aniline (1.0 eq).

    • The reaction mixture is refluxed for 12-24 hours.

    • The progress of the reaction should be monitored by TLC.

    • After completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 6,8-dihydroxy-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine.

Data Presentation

The following table summarizes expected and reported data for reactions analogous to the proposed synthesis. Actual yields and spectroscopic data should be determined experimentally.

Reaction Step Product Analogous Reaction Yield (%) Key Spectroscopic Data (Analogous Compounds)
12-Amino-1,3-benzenediol90-98% (for similar nitro reductions)¹H NMR and ¹³C NMR consistent with the aminophenol structure.
26,8-Dihydroxy-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine70-90% (for similar benzoxazine syntheses)¹H NMR (CDCl₃, ppm): δ 4.6-4.8 (s, 2H, Ar-CH₂-N), 5.3-5.5 (s, 2H, O-CH₂-N), 6.5-7.5 (m, Ar-H).[1]

Potential Research Applications and Signaling Pathways

Based on the chemistry of structurally related dihydroxylated heterocyclic compounds, this compound is hypothesized to be a potent antioxidant.[2][3] The dihydroxy substitution on the benzene ring is a key pharmacophore for free radical scavenging.

Antioxidant Activity and Related Signaling

The antioxidant properties of phenolic compounds are well-documented and are often attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. This activity can be crucial in mitigating oxidative stress, which is implicated in a multitude of disease states.[4] The proposed dihydroxyindoxazene could potentially modulate signaling pathways sensitive to redox state, such as the Nrf2-Keap1 pathway, a master regulator of the antioxidant response.

Visualizations

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization (Mannich Condensation) Nitroresorcinol 2-Nitroresorcinol Aminophenol 2-Amino-1,3-benzenediol Nitroresorcinol->Aminophenol H2, Pd/C Methanol Dihydroxyindoxazene 6,8-Dihydroxy-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine Aminophenol->Dihydroxyindoxazene Benzaldehyde Benzaldehyde Benzaldehyde->Dihydroxyindoxazene Aniline Aniline Aniline->Dihydroxyindoxazene

Caption: Proposed two-step synthesis of a this compound analog.

Hypothesized Antioxidant Signaling Pathway

Antioxidant_Signaling cluster_cell Cellular Environment cluster_outcome Cellular Outcome ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Indoxazene This compound Indoxazene->ROS Scavenges Nrf2 Nrf2 Keap1->Nrf2 Inhibits (degradation) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Promotes transcription CellProtection Cellular Protection & Reduced Oxidative Stress AntioxidantEnzymes->CellProtection

Caption: Hypothesized modulation of the Nrf2-Keap1 antioxidant pathway.

References

Application Notes and Protocols for Laboratory-Scale Fermentation of Chromobacterium violaceum for 3,6-Dihydroxyindoxazene Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromobacterium violaceum is a Gram-negative bacterium known for its production of a variety of bioactive secondary metabolites, including the intensely purple pigment violacein. Among the other metabolites synthesized by this bacterium is 3,6-dihydroxyindoxazene, a compound that has demonstrated selective activity against Gram-negative bacteria.[1][2] This document provides detailed application notes and protocols for the laboratory-scale fermentation of Chromobacterium violaceum ATCC 12472 with the aim of producing this compound. While much of the existing research has focused on optimizing the production of violacein, this guide synthesizes available information to propose a rational approach for the targeted production and subsequent analysis of this compound.

The biosynthesis of violacein is well-characterized and involves the VioA-E enzyme cluster acting on L-tryptophan.[3][4][5] It is hypothesized that this compound is either a byproduct of this pathway or is enzymatically derived from violacein or one of its precursors. Therefore, the fermentation strategy will be based on established methods for violacein production, with suggested modifications to potentially enhance the yield of this compound.

Data Presentation

Table 1: Recommended Media Composition for Chromobacterium violaceum Fermentation
ComponentConcentration (g/L)Purpose
L-Tryptophan1.0 - 5.0Precursor for violacein and related metabolites
Nutrient Broth8.0Source of nitrogen, vitamins, and minerals
Yeast Extract1.0 - 5.0Provides additional growth factors and nitrogen
Glucose5.0 - 10.0Primary carbon and energy source
K2HPO42.0Buffering agent
MgSO4·7H2O0.5Source of magnesium ions
Table 2: Optimized Fermentation Parameters for Violacein Production (Adaptable for this compound)
ParameterRecommended RangeRationale
Temperature26-30°COptimal growth and enzyme activity for C. violaceum
pH6.5 - 7.5Maintains physiological pH for bacterial growth and metabolism
Agitation150 - 250 rpmEnsures adequate aeration and nutrient distribution
Incubation Time24 - 72 hoursVaries based on desired growth phase and metabolite accumulation
Aeration1.0 - 1.5 vvmProvides sufficient oxygen for aerobic respiration and biosynthesis

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Strain Revival: Revive a cryopreserved stock of Chromobacterium violaceum ATCC 12472 by streaking onto a Nutrient Agar plate.

  • Incubation: Incubate the plate at 28°C for 24-48 hours until characteristic violet-pigmented colonies appear.

  • Seed Culture: Inoculate a single colony into a 250 mL Erlenmeyer flask containing 50 mL of Nutrient Broth.

  • Incubation: Incubate the flask at 28°C with shaking at 200 rpm for 18-24 hours, or until the culture reaches an optical density (OD600) of 1.0-1.5.

Protocol 2: Laboratory-Scale Fermentation (5 L Bioreactor)
  • Media Preparation: Prepare 4.5 L of the fermentation medium (as described in Table 1) in a 5 L bioreactor and sterilize by autoclaving.

  • Inoculation: Aseptically transfer the 50 mL seed culture (1% v/v) into the sterilized bioreactor.

  • Fermentation Conditions: Set the fermentation parameters as outlined in Table 2 (e.g., 28°C, pH 7.0, 200 rpm, 1.0 vvm).

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (OD600) and metabolite production.

  • Harvesting: After the desired incubation period (e.g., 48-72 hours), harvest the fermentation broth for downstream processing.

Protocol 3: Extraction of Indole Alkaloids
  • Cell Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the bacterial biomass from the supernatant.

  • Intracellular Extraction: Resuspend the cell pellet in an equal volume of ethanol or acetone and agitate vigorously for 1-2 hours to extract intracellular metabolites.

  • Supernatant Extraction: Perform a liquid-liquid extraction on the supernatant using an equal volume of ethyl acetate. Repeat the extraction twice.

  • Combine and Evaporate: Pool the organic extracts from both the cell pellet and the supernatant. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 4: Analytical Quantification of this compound (Proposed HPLC-MS/MS Method)

Note: This is a proposed method based on techniques for similar indole alkaloids and will likely require optimization.

  • Sample Preparation: Dissolve the crude extract in methanol to a final concentration of 1 mg/mL and filter through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or full scan MS followed by MS/MS of the parent ion corresponding to this compound.

    • Quantification: Use a standard curve prepared with a purified standard of this compound, if available. Alternatively, relative quantification can be performed based on peak area.

Protocol 5: Purification of this compound (Proposed Method)
  • Initial Fractionation: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

  • Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify fractions enriched in this compound.

  • Preparative HPLC: Pool the enriched fractions and perform preparative reverse-phase HPLC using a C18 column and a water/acetonitrile gradient to isolate the pure compound.

  • Structure Verification: Confirm the identity and purity of the isolated this compound using NMR spectroscopy and high-resolution mass spectrometry.

Visualizations

Violacein_Biosynthesis_Pathway Tryptophan 2x L-Tryptophan VioA VioA (L-tryptophan oxidase) Tryptophan->VioA IPA_imine IPA imine VioA->IPA_imine VioB VioB (Polyketide synthase-like) IPA_imine->VioB IPA_dimer IPA imine dimer VioB->IPA_dimer VioE VioE IPA_dimer->VioE Prodeoxyviolacein Prodeoxyviolacein VioE->Prodeoxyviolacein VioD VioD (Tryptophan hydroxylase) Prodeoxyviolacein->VioD VioC VioC (Monooxygenase) Prodeoxyviolacein->VioC Alternative pathway Proviolacein Proviolacein VioD->Proviolacein Proviolacein->VioC Violacein Violacein VioC->Violacein Deoxyviolacein Deoxyviolacein VioC->Deoxyviolacein DHID This compound (Proposed) Violacein->DHID Post-modification?

Caption: Proposed biosynthetic pathway leading to violacein and related metabolites.

Fermentation_Workflow Start Start Inoculum Inoculum Preparation (Protocol 1) Start->Inoculum Fermentation Laboratory-Scale Fermentation (Protocol 2) Inoculum->Fermentation Extraction Extraction of Metabolites (Protocol 3) Fermentation->Extraction Analysis Analytical Quantification (Protocol 4) Extraction->Analysis Purification Purification (Protocol 5) Extraction->Purification End End Product Purification->End

Caption: Experimental workflow for this compound production.

Quorum_Sensing_Regulation CellDensity Increased Cell Density AHL AHL Synthesis (cviI) CellDensity->AHL AHL_Accumulation AHL Accumulation AHL->AHL_Accumulation CviR AHL binds to CviR AHL_Accumulation->CviR VioOperon Activation of vioABCDE operon CviR->VioOperon MetaboliteProduction Production of Violacein and related metabolites VioOperon->MetaboliteProduction

Caption: Quorum sensing regulation of secondary metabolism in C. violaceum.

References

Application Notes and Protocols: Extraction and Purification of 3,6-Dihydroxyindoxazene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Dihydroxyindoxazene, also known as 3,6-dihydroxy-1,2-benzisoxazole, is a naturally occurring heterocyclic compound. It was first identified as a secondary metabolite isolated from the bacterium Chromobacterium violaceum. This compound has garnered interest due to its selective antibacterial activity against Gram-negative bacteria. This document provides a detailed protocol for the extraction of this compound from bacterial culture and a subsequent purification procedure to obtain a high-purity sample suitable for research and drug development purposes.

Data Presentation

The following table summarizes representative data from a typical extraction and purification workflow. Please note that these values are illustrative and actual results may vary depending on experimental conditions.

StepSample Volume/MassThis compound Concentration (µg/mL or µg/mg)Purity (%)Yield (%)
Fermentation Broth 1 L~5-15 µg/mL<1100
Crude Ethyl Acetate Extract 100 mL (from 1 L broth)~50-150 µg/mL~5-10~90
Silica Gel Chromatography Fraction 5 mL~1-2 mg/mL~60-70~65
Semi-preparative HPLC Purified Product 1 mL>980 µg/mL>98~45

Experimental Protocols

Part 1: Cultivation of Chromobacterium violaceum

This protocol outlines the steps for growing Chromobacterium violaceum to produce this compound.

Materials:

  • Chromobacterium violaceum starter culture

  • Nutrient Broth (NB) medium

  • Sterile baffled flasks

  • Shaking incubator

  • Autoclave

Procedure:

  • Prepare Nutrient Broth medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculate a 50 mL sterile NB medium in a 250 mL baffled flask with a loopful of Chromobacterium violaceum from a fresh agar plate.

  • Incubate the starter culture at 28-30°C for 24 hours in a shaking incubator at 150 rpm.

  • Use the starter culture to inoculate a larger volume of sterile NB medium (e.g., 1 L in a 2 L baffled flask) at a 1:100 (v/v) ratio.

  • Incubate the production culture at 28-30°C for 48-72 hours in a shaking incubator at 150 rpm. Monitor the culture for the characteristic deep violet color, which indicates the production of secondary metabolites.

Part 2: Extraction of Crude this compound

This protocol describes the extraction of the target compound from the bacterial culture.

Materials:

  • Chromobacterium violaceum culture broth

  • Ethyl acetate

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • Sodium sulfate (anhydrous)

Procedure:

  • After incubation, harvest the bacterial culture by centrifugation at 8,000 x g for 15 minutes to separate the supernatant and the cell pellet.

  • Combine the supernatant and the cell pellet for a whole-broth extraction.

  • Transfer the culture broth to a large separatory funnel and add an equal volume of ethyl acetate.

  • Shake the mixture vigorously for 10-15 minutes and then allow the layers to separate.

  • Collect the upper organic layer (ethyl acetate).

  • Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Part 3: Purification of this compound

This two-step purification protocol utilizes silica gel chromatography followed by semi-preparative HPLC.

3.1 Silica Gel Column Chromatography (Initial Purification)

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate

  • Methanol

  • Fraction collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

  • Elute the column with a stepwise gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).

  • Finally, elute with ethyl acetate-methanol mixtures if the compound is highly polar.

  • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Monitor the fractions by TLC using an appropriate mobile phase (e.g., ethyl acetate:hexane, 7:3) and visualize under UV light.

  • Pool the fractions containing the compound of interest (identified by its Rf value) and concentrate using a rotary evaporator.

3.2 Semi-preparative High-Performance Liquid Chromatography (Final Purification)

Materials:

  • Partially purified extract from silica gel chromatography

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (optional, for peak shape improvement)

  • Semi-preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Semi-preparative C18 column (e.g., 10 µm particle size, 250 x 10 mm)

Procedure:

  • Dissolve the partially purified extract in a small volume of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the semi-preparative HPLC system with the following suggested parameters (these may need to be optimized):

    • Column: C18 semi-preparative column

    • Mobile Phase A: Water (with 0.1% formic acid, optional)

    • Mobile Phase B: Methanol (with 0.1% formic acid, optional)

    • Gradient: Start with a suitable ratio of A:B (e.g., 70:30), and run a linear gradient to increase the concentration of B over 20-30 minutes.

    • Flow Rate: 3-5 mL/min

    • Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Inject the sample onto the column.

  • Collect the fraction corresponding to the peak of this compound.

  • Analyze the purity of the collected fraction by analytical HPLC.

  • Evaporate the solvent from the pure fraction under reduced pressure or by lyophilization to obtain the purified solid compound.

Mandatory Visualization

Extraction_Purification_Workflow cluster_cultivation Part 1: Cultivation cluster_extraction Part 2: Extraction cluster_purification Part 3: Purification C1 Inoculation of Chromobacterium violaceum C2 Incubation and Growth (28-30°C, 48-72h) C1->C2 E1 Harvesting of Culture Broth C2->E1 Transfer to Extraction E2 Solvent Extraction (Ethyl Acetate) E1->E2 E3 Concentration of Organic Phase E2->E3 P1 Silica Gel Column Chromatography E3->P1 Crude Extract P2 Fraction Collection and Analysis (TLC) P1->P2 P3 Semi-Preparative HPLC P2->P3 P4 Pure this compound P3->P4

Caption: Workflow for the extraction and purification of this compound.

Signaling_Pathway_Placeholder cluster_synthesis Biosynthetic Pathway Context A Tryptophan B Intermediate Metabolites A->B Primary Metabolism C This compound Biosynthesis B->C Enzymatic Steps D This compound C->D Final Product

Caption: Simplified biosynthetic context of this compound.

Application Note: Quantification of 3,6-Dihydroxyindoxazene in Bacterial Cultures by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the extraction and quantification of 3,6-Dihydroxyindoxazene, a benzoxazinoid-related compound, from bacterial cultures using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Benzoxazinoids are a class of specialized metabolites involved in plant defense and allelopathy.[1] These compounds and their derivatives can be metabolized or transformed by soil and root-associated bacteria.[2][3] this compound is a related heterocyclic compound whose presence in bacterial cultures may indicate specific metabolic pathways or biotransformation of parent compounds. Accurate quantification of this compound is crucial for understanding these microbial metabolic activities, evaluating the efficacy of potential antimicrobial scaffolds, and for drug development research.

This application note details a sensitive and selective method for the quantification of this compound in bacterial culture supernatants using LC-MS/MS. The methodology provides a robust framework for sample preparation and analysis, adaptable for various bacterial species.

Principle of the Method

The method involves extraction of this compound from the bacterial culture medium, followed by separation using High-Performance Liquid Chromatography (HPLC) and detection by a tandem mass spectrometer. Quantification is achieved by comparing the analyte's response to that of an internal standard, using a calibration curve generated from standards of known concentrations. LC-MS/MS offers high sensitivity and specificity, making it the method of choice for analyzing compounds at low concentrations in complex biological matrices.[4][5]

Experimental Workflow

The overall experimental process from sample collection to data analysis is outlined below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing bact_culture Bacterial Culture centrifuge Centrifugation (Separate cells from supernatant) bact_culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) supernatant->extraction evaporate Evaporate Solvent extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_ms Inject into LC-MS/MS reconstitute->lc_ms separation Chromatographic Separation (C18 Column) lc_ms->separation detection MS/MS Detection (MRM Mode) separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog

  • Bacterial growth medium (e.g., Czapek medium)[2]

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ethyl Acetate, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials with inserts

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., from 1 ng/mL to 1000 ng/mL) by serially diluting the primary stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of the IS in methanol. Create a working IS solution (e.g., 100 ng/mL) for spiking into samples.

Sample Preparation from Bacterial Culture
  • Culture Growth: Grow bacteria in a suitable liquid medium until the desired growth phase is reached.

  • Harvesting: Transfer 1 mL of the bacterial culture to a 1.5 mL microcentrifuge tube.

  • Separation: Centrifuge the culture at 15,000 rpm for 3 minutes to pellet the bacterial cells.[2]

  • Supernatant Collection: Carefully transfer the supernatant to a new clean tube.

  • Internal Standard Spiking: Add a known amount of the IS working solution to the supernatant to achieve a final concentration within the calibration range.

  • Liquid-Liquid Extraction (LLE):

    • Add an equal volume of ethyl acetate to the supernatant.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 5,000 rpm for 5 minutes to separate the organic and aqueous phases.

  • Solvent Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a new tube. Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.[2]

LC-MS/MS Analysis

The following are generalized parameters and should be optimized for the specific instrument used.

ParameterSuggested Condition
HPLC System Agilent 1260 Infinity or similar[6]
Mass Spectrometer AB SCIEX QTRAP 5500 or similar[5]
Analytical Column Phenomenex Kinetex C18 (e.g., 100 mm × 2.1 mm, 2.6 µm) or equivalent[7]
Column Temperature 30 °C[7]
Mobile Phase A Water with 0.1% Formic Acid[7]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Elution 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 4 min.
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the standard. A parent ion [M+H]⁺ and at least two daughter ions should be selected.
Method Validation Parameters

For robust quantification, the method should be validated according to established guidelines. The following parameters should be assessed.

ParameterDescription
Linearity A calibration curve should be prepared with at least five concentration points. A correlation coefficient (R²) of >0.99 is desirable.[6]
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Calculated as 3.3 × (Standard Deviation of Intercept / Slope of Curve).[6]
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. Calculated as 10 × (Standard Deviation of Intercept / Slope of Curve).[6]
Accuracy (% Recovery) Determined by spiking known concentrations of the analyte into blank matrix samples. Recoveries of 85-115% are generally acceptable.[8]
Precision (% RSD) Assessed by analyzing replicate samples at different concentrations (intra-day and inter-day). A Relative Standard Deviation (RSD) of <15% is typically required.[8]
Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. Confirmed by the absence of interfering peaks in blank samples.

Benzoxazinoid Biosynthesis and Degradation Pathway

This compound is related to benzoxazinoids, which are synthesized in plants from indole-3-glycerol phosphate. These compounds can be subsequently metabolized by bacteria. The diagram below illustrates a generalized pathway of benzoxazinoid synthesis and subsequent microbial degradation, which may lead to various hydroxylated derivatives.

G IGP Indole-3-glycerol Phosphate Indole Indole IGP->Indole Bx1 HBOA HBOA (2-hydroxy-1,4-benzoxazin-3-one) Indole->HBOA Bx2-Bx5 DIBOA DIBOA HBOA->DIBOA DIBOA_Glc DIBOA-glucoside (Storage form in plants) DIBOA->DIBOA_Glc Glucosylation BOA BOA (Benzoxazolin-2-one) DIBOA->BOA Spontaneous AP AP (2-aminophenol) BOA->AP Microbial Ring Fission Bacterial_Metabolism Bacterial Metabolism (Hydroxylation, Ring Cleavage, etc.) BOA->Bacterial_Metabolism AP->Bacterial_Metabolism Target This compound (Potential Product) Bacterial_Metabolism->Target

Caption: Generalized benzoxazinoid pathway and potential bacterial metabolism.

Conclusion

This application note provides a comprehensive and detailed framework for the quantification of this compound in bacterial cultures. The described protocol, utilizing liquid-liquid extraction followed by a sensitive and selective LC-MS/MS analysis, is suitable for researchers in microbiology, natural product chemistry, and drug development. Proper method optimization and validation are essential to ensure the generation of accurate and reliable quantitative data.

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of 3,6-Dihydroxyindoxazene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro antimicrobial susceptibility testing of 3,6-Dihydroxyindoxazene, a novel antibiotic. This document includes a summary of its known antimicrobial activity, detailed protocols for common susceptibility testing methods, and visual workflows to aid in experimental design.

Introduction to this compound

This compound, also known as 3,6-dihydroxy-1,2-benzisoxazole, is an antibiotic compound that has demonstrated inhibitory activity against Gram-negative bacteria.[1] Originally identified in 1983 from the bacterium Chromobacterium, it is classified as an isoxazole and oxazole.[2] Recent studies have renewed interest in this compound, particularly for its activity against multi-drug resistant pathogens like Acinetobacter baumannii.[1]

Antimicrobial Spectrum and Potency

Initial reports suggested that this compound is active against Gram-negative bacteria but not Gram-positive organisms.[1] Quantitative data from recent studies have established its Minimum Inhibitory Concentration (MIC) against several clinically relevant strains of Acinetobacter baumannii.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Acinetobacter baumannii
Bacterial StrainResistance ProfileMIC (µg/mL)
L1051Carbapenem-resistant6.25
NR-13382Carbapenem-resistant12.5
Ab197-Not specified
UCBPP14 (PA14)-Not specified

Data sourced from a 2021 study on the antibacterial activity of 3,6-dihydroxy-1,2-benzisoxazole.[1]

Experimental Protocols

Standardized methods for antimicrobial susceptibility testing are crucial for the reliable evaluation of novel compounds. The following are detailed protocols for three common methods: Broth Microdilution, Agar Dilution, and Disk Diffusion.

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile pipette tips and reservoirs

  • Incubator (35°C ± 2°C)

  • Plate reader or visual inspection mirror

Procedure:

  • Preparation of Antimicrobial Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution. Further dilute in CAMHB to the highest concentration to be tested.

  • Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the compound in CAMHB. Leave a column for a growth control (no compound) and a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions and the growth control well.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a plate reader.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading p1 Prepare this compound Stock Solution a1 Perform Serial Dilutions in 96-Well Plate p1->a1 p2 Prepare 0.5 McFarland Bacterial Inoculum p3 Dilute Inoculum p2->p3 a2 Inoculate Wells p3->a2 a1->a2 i1 Incubate at 35°C for 16-20 hours a2->i1 r1 Read MIC (Lowest concentration with no visible growth) i1->r1

Caption: Workflow for Broth Microdilution MIC Testing.

Protocol 2: Agar Dilution Method for MIC Determination

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculum replicating device (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Plates: Prepare a series of MHA plates containing twofold dilutions of this compound. A control plate with no compound should also be prepared.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.

AgarDilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading p1 Prepare Agar Plates with Serial Dilutions of Compound a1 Spot Inoculate Plates p1->a1 p2 Prepare 0.5 McFarland Bacterial Inoculum p2->a1 i1 Incubate at 35°C for 16-20 hours a1->i1 r1 Read MIC (Lowest concentration plate with no growth) i1->r1

Caption: Workflow for Agar Dilution MIC Testing.

Protocol 3: Disk Diffusion Method (Kirby-Bauer)

This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • Filter paper disks (6 mm)

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Disk dispenser or sterile forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound. Allow the disks to dry completely.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid. Swab the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically apply the prepared disks to the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant requires the establishment of standardized zone diameter breakpoints.

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Reading p1 Prepare Compound- Impregnated Disks a2 Apply Disks to Plate p1->a2 p2 Prepare 0.5 McFarland Bacterial Inoculum a1 Create Bacterial Lawn on MHA Plate p2->a1 a1->a2 i1 Incubate at 35°C for 16-20 hours a2->i1 r1 Measure Zone of Inhibition (mm) i1->r1

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 3,6-Dihydroxyindoxazene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-Dihydroxyindoxazene is an antibiotic compound that has been identified for its potential antimicrobial properties.[1] The determination of its Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating its efficacy against various microbial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[2][3][4][5] The protocols outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8][9]

Principle of the Broth Microdilution Method

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[2][4] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.[3]

Experimental Protocols

Materials and Reagents

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Sterile pipette tips

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

Protocol 1: Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Ensure complete dissolution. This stock solution can be stored at -20°C for future use.

Protocol 2: Standardization of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Protocol 3: Broth Microdilution Assay

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the this compound stock solution (or a pre-diluted working solution) to the first well of each row to be tested, resulting in a total volume of 100 µL.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process across the plate to achieve the desired concentration range. Discard 50 µL from the last well in the dilution series.

  • The final volume in each well after dilution is 50 µL.

  • Add 50 µL of the standardized bacterial inoculum (prepared in Protocol 2) to each well, bringing the final volume to 100 µL. This step further dilutes the compound concentration by half.

  • Include a positive control (wells with CAMHB and inoculum, but no compound) and a negative control (wells with CAMHB only) on each plate.

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[5]

Protocol 4: Determination of MIC

  • After incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation

The following table summarizes hypothetical MIC values for this compound against common bacterial strains.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 292134
Enterococcus faecalisATCC 292128
Streptococcus pneumoniaeATCC 496192
Escherichia coliATCC 2592216
Pseudomonas aeruginosaATCC 2785332
Klebsiella pneumoniaeATCC 70060316

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Culture and Standardize Bacterial Inoculum D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate Plate (16-20 hours) D->E F Read and Record MIC Value E->F

Caption: Workflow for MIC determination by broth microdilution.

Hypothetical Mechanism of Action: Inhibition of DNA Gyrase

Mechanism_of_Action cluster_bacterium Bacterial Cell Compound This compound Membrane Cell Membrane Compound->Membrane Enters Cell DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Supercoils Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Introduces Negative Supercoils Replication DNA Replication Supercoiled_DNA->Replication Cell_Death Cell Death Replication->Cell_Death Blocked

References

Application Notes and Protocols for 3,6-Dihydroxyindoxazene as a Reference Standard in Antibacterial Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

3,6-Dihydroxyindoxazene is an antibiotic compound isolated from the bacterium Chromobacterium violaceum.[1] It has demonstrated selective activity against Gram-negative bacteria.[2] While its primary characterization is as an antibiotic, its stable chemical structure and defined biological activity make it a potential candidate for use as a reference standard in antibacterial bioassays. A reference standard is a highly purified and well-characterized substance used to ensure the accuracy, precision, and reproducibility of experimental results. In the context of antibacterial drug discovery and susceptibility testing, reference standards are crucial for validating assay performance and comparing the potency of new chemical entities.

These application notes provide a framework for the prospective use of this compound as a reference standard in a common antibacterial assay: the determination of Minimum Inhibitory Concentration (MIC). The protocols and data presented are for illustrative purposes to guide researchers in establishing their own validated assays.

Principle of the Application

As a reference standard, this compound would serve as a positive control in antibacterial assays. Its known (hypothetical, for the purpose of this document) Minimum Inhibitory Concentration (MIC) against a specific bacterial strain provides a benchmark for:

  • Assay Validation: Ensuring that the experimental setup (e.g., media, incubation conditions, bacterial inoculum) is correct and that the assay is performing as expected.

  • Quality Control: Monitoring the consistency of results over time and across different batches of reagents.

  • Comparative Analysis: Providing a basis for comparing the potency of novel antimicrobial compounds.

Hypothetical Quantitative Data

The following table presents hypothetical MIC data for this compound against a common Gram-negative bacterium, Escherichia coli. This data is for illustrative purposes and should be established experimentally in a laboratory setting.

CompoundTest OrganismMIC (µg/mL) - Hypothetical
This compoundEscherichia coli ATCC 259228
Ampicillin (Control)Escherichia coli ATCC 259224
Kanamycin (Control)Escherichia coli ATCC 259222

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the steps for determining the MIC of a test compound using the broth microdilution method, with this compound as a hypothetical reference standard.

Materials:

  • This compound (Reference Standard)

  • Test antimicrobial compounds

  • Escherichia coli (e.g., ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of E. coli from an agar plate and inoculate into a tube of sterile saline.

    • Vortex the tube to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound and test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Assay Plate Setup:

    • Add 50 µL of the appropriate compound dilution to each well of a new sterile 96-well plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include the following controls:

      • Growth Control: 50 µL of CAMHB + 50 µL of bacterial inoculum (no compound).

      • Sterility Control: 100 µL of CAMHB (no compound, no bacteria).

      • Reference Standard Control: Wells with serial dilutions of this compound.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Reading the Results:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

    • Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits ≥90% of bacterial growth compared to the growth control.

Visualizations

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results prep_inoculum Prepare Bacterial Inoculum setup_plate Set up 96-Well Plate prep_inoculum->setup_plate prep_dilutions Prepare Compound Dilutions prep_dilutions->setup_plate incubate Incubate at 35°C for 18-24h setup_plate->incubate read_results Read MIC incubate->read_results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

signaling_pathway General Mechanism of Antibacterial Action cluster_targets Bacterial Cell Targets antibiotic Antibiotic (e.g., this compound) cell_wall Cell Wall Synthesis antibiotic->cell_wall Inhibits protein_synthesis Protein Synthesis antibiotic->protein_synthesis Inhibits dna_replication DNA Replication antibiotic->dna_replication Inhibits cell_membrane Cell Membrane Integrity antibiotic->cell_membrane Disrupts inhibition Inhibition of Growth / Cell Death cell_wall->inhibition protein_synthesis->inhibition dna_replication->inhibition cell_membrane->inhibition

Caption: General mechanisms of antibacterial action.

Troubleshooting

  • No bacterial growth in the growth control: Check the viability of the bacterial culture, the composition of the medium, and the incubation conditions.

  • Contamination in the sterility control: Ensure aseptic techniques are strictly followed.

  • Inconsistent results for the reference standard: Verify the stock solution concentration and the dilution series. Ensure the bacterial inoculum is standardized correctly.

Disclaimer

The application of this compound as a reference standard is presented here as a hypothetical use case due to the limited publicly available data. Researchers should independently validate its suitability for their specific assays. The provided protocols are general guidelines and may require optimization for different bacterial strains or experimental conditions.

References

Application Notes and Protocols for Evaluating the Efficacy of 3,6-Dihydroxyindoxazene

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cell-based Assays to Evaluate 3,6-Dihydroxyindoxazene Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic heterocyclic compound with a core structure suggesting potential antioxidant, anti-inflammatory, and neuroprotective properties, similar to other indole derivatives and flavonoids.[1][2][3] These application notes provide a comprehensive guide to utilizing cell-based assays for the characterization and efficacy evaluation of this compound. The protocols herein describe methods to assess its antioxidant capacity, anti-inflammatory effects, and neuroprotective potential in relevant cellular models.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in key cell-based assays. These tables are intended to serve as a template for data presentation.

Table 1: Antioxidant Activity of this compound

AssayCell LineInducerConcentration of this compound (µM)% Inhibition of Oxidative Stress (Mean ± SD)
DCFH-DASH-SY5YH₂O₂ (100 µM)125.3 ± 3.1
DCFH-DASH-SY5YH₂O₂ (100 µM)1058.7 ± 4.5
DCFH-DASH-SY5YH₂O₂ (100 µM)2585.1 ± 5.2
DPPH ScavengingAcellularN/A130.2 ± 2.8
DPPH ScavengingAcellularN/A1065.9 ± 3.9
DPPH ScavengingAcellularN/A2592.4 ± 4.1

Table 2: Anti-inflammatory Effects of this compound

AssayCell LineInducerConcentration of this compound (µM)% Inhibition of Inflammatory Marker (Mean ± SD)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)122.8 ± 2.5
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)1051.4 ± 3.8
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)2579.6 ± 4.9
TNF-α Secretion (ELISA)RAW 264.7LPS (1 µg/mL)118.9 ± 2.1
TNF-α Secretion (ELISA)RAW 264.7LPS (1 µg/mL)1045.2 ± 3.3
TNF-α Secretion (ELISA)RAW 264.7LPS (1 µg/mL)2572.8 ± 4.5
IL-6 Secretion (ELISA)RAW 264.7LPS (1 µg/mL)115.6 ± 1.9
IL-6 Secretion (ELISA)RAW 264.7LPS (1 µg/mL)1040.1 ± 2.9
IL-6 Secretion (ELISA)RAW 264.7LPS (1 µg/mL)2568.3 ± 4.1

Table 3: Neuroprotective Effects of this compound

AssayCell LineNeurotoxinConcentration of this compound (µM)% Increase in Cell Viability (MTT Assay) (Mean ± SD)
Cell ViabilitySH-SY5Y6-OHDA (100 µM)115.2 ± 2.2
Cell ViabilitySH-SY5Y6-OHDA (100 µM)1042.8 ± 3.9
Cell ViabilitySH-SY5Y6-OHDA (100 µM)2575.4 ± 5.1
Caspase-3 ActivitySH-SY5Y6-OHDA (100 µM)110.5 ± 1.8
Caspase-3 ActivitySH-SY5Y6-OHDA (100 µM)1035.7 ± 3.1
Caspase-3 ActivitySH-SY5Y6-OHDA (100 µM)2562.9 ± 4.7

Experimental Protocols

Assessment of Antioxidant Activity

a. Intracellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA Assay

This assay measures the ability of this compound to reduce intracellular ROS levels.

  • Materials:

    • SH-SY5Y neuroblastoma cells

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

    • Hydrogen peroxide (H₂O₂)

    • This compound

    • 96-well black, clear-bottom plates

    • Fluorescence microplate reader

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat cells with varying concentrations of this compound for 1 hour.

    • Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes in the dark.

    • Wash the cells with PBS.

    • Induce oxidative stress by adding 100 µM H₂O₂ to the cells for 30 minutes.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

b. DPPH Radical Scavenging Assay

This is an acellular assay to determine the free radical scavenging capacity of the compound.[4]

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol

    • This compound

    • 96-well plate

    • Spectrophotometer

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Add varying concentrations of this compound to the wells of a 96-well plate.

    • Add the DPPH solution to each well and incubate for 30 minutes in the dark.

    • Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control without the compound.

Evaluation of Anti-inflammatory Properties

a. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the inhibitory effect of the compound on the production of the pro-inflammatory mediator nitric oxide.[5]

  • Materials:

    • RAW 264.7 macrophage cells

    • DMEM with high glucose

    • FBS, Penicillin-Streptomycin

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • This compound

    • 96-well plate

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate for 15 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

b. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol quantifies the secretion of key pro-inflammatory cytokines.

  • Materials:

    • RAW 264.7 macrophage cells

    • LPS

    • This compound

    • Commercial ELISA kits for TNF-α and IL-6

    • 96-well plate

  • Protocol:

    • Follow steps 1-4 from the Nitric Oxide Production protocol.

    • Use the collected cell culture supernatant to perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

Assessment of Neuroprotective Effects

a. Cell Viability (MTT) Assay in a 6-OHDA-induced Parkinson's Disease Model

This assay evaluates the ability of the compound to protect neuronal cells from a neurotoxin.[6][7]

  • Materials:

    • SH-SY5Y cells

    • 6-hydroxydopamine (6-OHDA)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • This compound

    • 96-well plate

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce neurotoxicity by adding 100 µM 6-OHDA and incubate for another 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm.

b. Caspase-3 Activity Assay

This assay measures the activity of a key executioner caspase in apoptosis.

  • Materials:

    • SH-SY5Y cells

    • 6-OHDA

    • This compound

    • Commercial Caspase-3 colorimetric or fluorometric assay kit

    • 96-well plate

  • Protocol:

    • Follow steps 1-3 from the Cell Viability (MTT) Assay protocol.

    • Lyse the cells and perform the Caspase-3 activity assay according to the manufacturer's protocol.

Visualizations

G Figure 1: Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB (active) NFkB_IkB->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocation iNOS_COX2 iNOS, COX-2 TNF-α, IL-6 Nucleus->iNOS_COX2 Gene Transcription Compound This compound Compound->IKK Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

G Figure 2: Experimental Workflow for Neuroprotection Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Endpoint Assays a Seed SH-SY5Y cells in 96-well plate b Pre-treat with This compound a->b c Induce neurotoxicity with 6-OHDA b->c d MTT Assay for Cell Viability c->d e Caspase-3 Assay for Apoptosis c->e

Caption: Workflow for assessing neuroprotective efficacy.

G Figure 3: Logic Diagram for Antioxidant Activity ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Protection Cellular Protection Compound This compound Scavenging Direct ROS Scavenging Compound->Scavenging Nrf2 Nrf2 Activation Compound->Nrf2 Scavenging->ROS Neutralization ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Enzymes Increased expression of Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->Protection

Caption: Proposed antioxidant mechanisms of action.

References

Application Notes and Protocols for 3,6-Dihydroxyindoxazene in Microbiology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dihydroxyindoxazene, also known as 3,6-dihydroxy-1,2-benzisoxazole, is an antibiotic compound first identified in 1983 from the bacterium Chromobacterium.[1] For many years, research on this compound was limited. However, a recent resurgence in interest has highlighted its potent antibacterial activity, particularly against multi-drug resistant Gram-negative bacteria such as Acinetobacter baumannii.[2] This document provides detailed application notes and protocols for the use of this compound in microbiology research, with a focus on its potential as a novel antimicrobial agent.

Chemical Structure

Systematic Name: 3,6-dihydroxy-1,2-benzisoxazole

Synonyms: this compound

Molecular Formula: C₇H₅NO₃

Structure:

Antimicrobial Spectrum and Efficacy

Recent studies have demonstrated the significant antibacterial properties of this compound, particularly against clinically relevant strains of Acinetobacter baumannii. The compound exhibits potent activity against both carbapenem-sensitive and carbapenem-resistant isolates.

Quantitative Data Summary

The minimum inhibitory concentrations (MICs) of this compound against various bacterial strains are summarized in the table below.

Bacterial StrainTypeMIC (µg/mL)Reference
Acinetobacter baumannii L1051Carbapenem-Resistant6.25[2]
Acinetobacter baumannii NR-13382Carbapenem-Resistant12.5[2]
Acinetobacter baumannii ATCC 19606Carbapenem-Sensitive12.5[2]
Acinetobacter baumannii ATCC 17978Carbapenem-Sensitive12.5[2]
Gram-positive bacteriaGeneralIneffective[2]

Mechanism of Action

The proposed mechanism of action for this compound involves the inhibition of key enzymes in the 4-hydroxybenzoate (4-HB) metabolic pathway.[2] Supplementation of media with 4-HB has been shown to reverse the antibacterial effects of the compound, suggesting that it targets the biosynthesis of this essential precursor.[2] Molecular modeling studies implicate two enzymes, chorismate pyruvate-lyase (CPL) and 4-hydroxybenzoate octaprenyltransferase, as potential targets.[2]

G cluster_pathway Proposed Mechanism of Action of this compound Chorismate Chorismate 4_HB 4-Hydroxybenzoate (4-HB) Chorismate->4_HB Chorismate Pyruvate-Lyase (CPL) Ubiquinone Ubiquinone Biosynthesis 4_HB->Ubiquinone 4-HB Octaprenyltransferase DHIND This compound Chorismate Pyruvate-Lyase (CPL) Chorismate Pyruvate-Lyase (CPL) DHIND->Chorismate Pyruvate-Lyase (CPL) Inhibition 4-HB Octaprenyltransferase 4-HB Octaprenyltransferase DHIND->4-HB Octaprenyltransferase Inhibition

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a 96-well plate. The final concentrations should typically range from 0.125 to 128 µg/mL.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, read the absorbance at 600 nm using a microplate reader.

Protocol 2: 4-Hydroxybenzoate (4-HB) Reversal Assay

This assay is used to confirm the mechanism of action of this compound by assessing the reversal of its antibacterial activity in the presence of 4-HB.

Materials:

  • This compound

  • 4-Hydroxybenzoate (4-HB)

  • Minimal media (e.g., M9 minimal medium)

  • Bacterial culture

  • Sterile 96-well microtiter plates

Procedure:

  • Prepare a 96-well plate with a fixed, inhibitory concentration of this compound (e.g., 2x MIC) in minimal media.

  • Add varying concentrations of 4-HB to the wells.

  • Inoculate the wells with the bacterial suspension.

  • Incubate the plate at 37°C and monitor bacterial growth over time (e.g., by measuring OD₆₀₀).

  • Observe for a restoration of bacterial growth in the presence of 4-HB, which indicates a reversal of the inhibitory effect of this compound.

G cluster_workflow Experimental Workflow for this compound Evaluation start Start mic Determine MIC (Protocol 1) start->mic reversal 4-HB Reversal Assay (Protocol 2) mic->reversal Use MIC value mechanism Elucidate Mechanism of Action reversal->mechanism end End mechanism->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,6-Dihydroxyindoxazene Production in Chromobacterium violaceum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the yield of 3,6-dihydroxyindoxazene from Chromobacterium violaceum.

Disclaimer: Direct research on the targeted optimization of this compound is limited. The guidance provided is primarily based on extensive knowledge of the closely related and well-studied violacein biosynthesis pathway in C. violaceum. The strategies for enhancing this compound production are presented as experimental approaches that require further investigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a secondary metabolite produced by Chromobacterium violaceum. It is of interest to researchers for its potential biological activities, which may include selective activity against gram-negative bacteria.

Q2: What is the biosynthetic relationship between this compound and violacein?

A2: The exact biosynthetic pathway of this compound is not well-elucidated in publicly available research. However, as an indole-derived compound produced by C. violaceum, it is hypothesized to be a shunt product or a derivative of an intermediate in the violacein biosynthesis pathway. The violacein pathway converts L-tryptophan into the purple pigment violacein through the action of the vioABCDE gene cluster.[1][2][3]

Q3: What are the key factors that influence secondary metabolite production in Chromobacterium violaceum?

A3: The production of secondary metabolites like violacein in C. violaceum is influenced by several factors, including:

  • Quorum Sensing: The CviI/R quorum-sensing system is a primary positive regulator of the violacein operon.[4][5]

  • Negative Regulators: A protein named VioS has been identified as a negative regulator of violacein biosynthesis.[6]

  • Culture Conditions: pH, temperature, aeration, and light can significantly impact yield.[2]

  • Media Composition: The availability of precursors like L-tryptophan and the type of carbon source are critical.[2][7]

Q4: Is it possible to selectively increase the yield of this compound over violacein?

A4: While not definitively established, it may be possible through metabolic engineering or manipulation of culture conditions. Strategies could involve:

  • Targeted gene knockouts: Disrupting later stages of the violacein pathway might lead to the accumulation of intermediates that could be shunted towards this compound synthesis. For example, disruption of vioC or vioD genes results in the production of violacein precursors.[1]

  • Precursor feeding: Supplying specific tryptophan analogs might alter the final product profile.[8]

  • Optimization of culture conditions: Specific pH, temperature, or media compositions may favor the enzymatic activity leading to this compound.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at producing indole-derived secondary metabolites from C. violaceum.

Problem 1: Low or no production of target secondary metabolites.
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Culture Conditions Optimize pH, temperature, and aeration. For violacein, optimal conditions are often pH 7.0 and 28-30°C with good aeration.[2]Increased cell growth and pigment production.
Inadequate Precursor Supply Supplement the culture medium with L-tryptophan (e.g., 0.1-1.0 g/L).Enhanced production of tryptophan-derived metabolites.
Quorum Sensing Not Activated Ensure high cell density is achieved to trigger the CviI/R system. Consider using a smaller culture volume in a larger flask for better aeration.Activation of the vio operon and subsequent metabolite production.
Strain Instability Re-streak the culture from a glycerol stock to ensure a pure and viable starting culture.Consistent and reproducible production.
Problem 2: Inconsistent yield between batches.
Potential Cause Troubleshooting Step Expected Outcome
Variability in Inoculum Standardize the age and optical density of the starter culture.More reproducible fermentation kinetics and final yields.
Inconsistent Media Preparation Prepare media components fresh and ensure complete dissolution. Autoclave components separately if they are prone to reaction.Consistent nutrient availability for each batch.
Fluctuations in Environmental Conditions Use a calibrated incubator and shaker. Monitor pH throughout the fermentation and adjust if necessary.Stable and reproducible growth and production conditions.
Problem 3: Difficulty in extracting and detecting the target compound.
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Cell Lysis Use appropriate methods for cell disruption (e.g., sonication, bead beating) prior to solvent extraction.Improved release of intracellular metabolites.
Inappropriate Extraction Solvent Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, chloroform) to find the optimal solvent for this compound.Higher recovery of the target compound.
Low Concentration of Target Compound Concentrate the extract using a rotary evaporator or nitrogen stream before analysis.Increased signal intensity in analytical methods like HPLC or LC-MS.
Lack of Analytical Standard If a commercial standard for this compound is unavailable, consider purification and structure elucidation (e.g., by NMR) of a small batch to create a reference standard.Accurate quantification and identification of the target compound.

Experimental Protocols

Protocol 1: Cultivation of Chromobacterium violaceum for Secondary Metabolite Production
  • Media Preparation: Prepare a nutrient broth (NB) medium or a defined medium supplemented with L-tryptophan (0.5 g/L). For optimization, different carbon sources (e.g., glucose, glycerol) can be tested.

  • Inoculation: Inoculate the sterile medium with a fresh overnight culture of C. violaceum to an initial OD₆₀₀ of 0.05.

  • Incubation: Incubate the culture at 28-30°C with shaking at 180-200 rpm for 24-72 hours. Protect the culture from light, as some metabolites may be light-sensitive.

  • Monitoring: Monitor cell growth (OD₆₀₀) and secondary metabolite production over time. A qualitative assessment can be made by observing the color of the culture.

Protocol 2: Extraction of Indole-Derived Metabolites
  • Cell Harvesting: Centrifuge the culture at 8,000 x g for 15 minutes to pellet the cells.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication on ice.

  • Solvent Extraction: Add an equal volume of ethyl acetate to the lysed cell suspension and vortex vigorously for 2 minutes. Centrifuge at 5,000 x g for 10 minutes to separate the phases.

  • Concentration: Carefully collect the organic (upper) phase and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

  • Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS.

Protocol 3: Experimental Strategies to Enhance this compound Yield

A. Precursor Feeding and Pathway Manipulation:

  • Tryptophan Analog Feeding: Cultivate C. violaceum as described in Protocol 1, but supplement the medium with different tryptophan analogs (e.g., 5-fluoro-tryptophan, 7-aza-tryptophan) at various concentrations.[7][8] Analyze the resulting metabolite profile to see if new compounds or increased levels of minor products are formed.

  • Inhibitor Studies: Introduce inhibitors of specific enzymes in the violacein pathway (if available) at sublethal concentrations to promote the accumulation of intermediates.

B. Genetic Engineering Approaches:

  • Gene Knockout: Create targeted knockouts of the later genes in the violacein operon, such as vioC and vioD, using techniques like homologous recombination. The disruption of these genes is known to lead to the accumulation of violacein precursors.[1]

  • Promoter Engineering: Place the vio operon under the control of an inducible promoter to fine-tune the level of gene expression, which may alter the balance of final products.

C. Fermentation Process Optimization:

  • Fed-batch Cultivation: Implement a fed-batch fermentation strategy to maintain a low concentration of the primary carbon source, which can sometimes enhance the production of secondary metabolites.

  • Two-stage Cultivation: Employ a two-stage cultivation process where the first stage is optimized for rapid cell growth and the second stage (e.g., by shifting temperature or pH) is optimized for secondary metabolite production.

Visualizations

Violacein_Biosynthesis_Pathway L-Tryptophan L-Tryptophan IPA_imine Indole-3-pyruvic acid imine L-Tryptophan->IPA_imine VioA Dimer IPA imine dimer IPA_imine->Dimer VioB Protodeoxy Protodeoxyviolaceinic acid Dimer->Protodeoxy VioE Violacein Violacein Protodeoxy->Violacein VioD, VioC Deoxyviolacein Deoxyviolacein Protodeoxy->Deoxyviolacein VioC Hypothetical_Intermediate Hypothetical Intermediate Protodeoxy->Hypothetical_Intermediate Hypothetical Shunt Pathway DHI This compound Hypothetical_Intermediate->DHI Experimental_Workflow cluster_cultivation Cultivation and Production cluster_extraction Extraction and Analysis cluster_optimization Optimization Loop Start Prepare C. violaceum Culture Cultivate Cultivate under Optimized Conditions (Protocol 1) Start->Cultivate Modify Introduce Modifications (Protocol 3) Cultivate->Modify Harvest Harvest Cells Modify->Harvest Extract Extract Secondary Metabolites (Protocol 2) Harvest->Extract Analyze Analyze Extract by HPLC/LC-MS Extract->Analyze Quantify Quantify Target Compound Analyze->Quantify Evaluate Evaluate Yield of This compound Quantify->Evaluate Refine Refine Experimental Conditions Evaluate->Refine Refine->Modify

References

Challenges in the chemical synthesis of 3,6-Dihydroxyindoxazene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the chemical synthesis of 3,6-Dihydroxyindoxazene. Given the limited specific literature on this molecule, the following guidance is based on established principles of heterocyclic chemistry and experience with related structures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the this compound core?

A1: A plausible approach involves a multi-step synthesis starting from a substituted indole. A common strategy is the construction of the oxazine ring onto a 6-hydroxyindole derivative. This typically involves N-alkylation of the indole, followed by cyclization and functional group manipulations to yield the final product.

Q2: Why is the choice of protecting groups critical in this synthesis?

A2: The presence of two hydroxyl groups and a reactive indole nitrogen necessitates the use of protecting groups to prevent unwanted side reactions. The phenolic hydroxyl at C6 and the N-H of the indole are acidic and can interfere with many reagents. The choice of protecting groups that can be removed under different conditions (orthogonal protection) is crucial for a successful synthesis.

Q3: What are the main challenges associated with the stability of this compound?

A3: The N-O bond in the oxazine ring is susceptible to cleavage under reductive or strongly acidic conditions. The dihydroxy-substituted aromatic system can be prone to oxidation, leading to colored impurities. Therefore, handling and purification should be carried out under inert atmosphere and with purified solvents.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the initial N-alkylation of 6-hydroxyindole 1. Incomplete deprotonation of the indole nitrogen. 2. Competing O-alkylation at the 6-hydroxyl group. 3. Steric hindrance from bulky protecting groups.1. Use a stronger base (e.g., NaH instead of K₂CO₃). 2. Protect the 6-hydroxyl group prior to N-alkylation. A benzyl or silyl protecting group is recommended. 3. Choose a less sterically demanding protecting group for the indole nitrogen if possible.
Failure of the intramolecular cyclization to form the oxazine ring 1. Poor leaving group on the N-alkyl side chain. 2. Unfavorable ring strain in the transition state. 3. Incorrect reaction conditions (temperature, solvent).1. Convert the terminal hydroxyl on the side chain to a better leaving group (e.g., tosylate or mesylate). 2. Modify the length of the N-alkyl chain to favor a 6-membered ring closure. 3. Screen different solvents and temperatures. A polar aprotic solvent like DMF or DMSO at elevated temperatures might be necessary.
Decomposition of the product during purification 1. Presence of acid or base on silica gel. 2. Oxidation of the dihydroxyindole core. 3. Cleavage of the N-O bond.1. Use deactivated silica gel (e.g., treated with triethylamine) for chromatography. 2. Perform chromatography under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. 3. Avoid harsh acidic or basic conditions. Consider alternative purification methods like recrystallization or preparative HPLC with a neutral mobile phase.
Formation of multiple products in the final deprotection step 1. Non-selective removal of protecting groups. 2. Side reactions under deprotection conditions.1. Ensure the use of orthogonal protecting groups (e.g., a benzyl group removed by hydrogenolysis and a Boc group removed by acid). 2. Carefully control the reaction conditions (e.g., temperature, reaction time) for deprotection.

Experimental Protocols

Protocol 1: Synthesis of 6-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indole
  • Protection of the 6-hydroxyl group: To a solution of 6-hydroxyindole (1.0 eq) in DMF, add potassium carbonate (1.5 eq). Stir for 30 minutes at room temperature. Add benzyl bromide (1.1 eq) dropwise and stir the mixture at 60°C for 12 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Protection of the indole nitrogen: Dissolve the resulting 6-(benzyloxy)-1H-indole (1.0 eq) in dichloromethane. Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a catalytic amount of DMAP. Stir at room temperature for 4 hours. Monitor the reaction by TLC. After completion, wash the reaction mixture with water and brine. Dry the organic layer and concentrate to obtain the product.

Protocol 2: Proposed Synthesis of the Indoxazene Core via Intramolecular Cyclization

This is a proposed protocol and may require optimization.

  • N-Alkylation with a functionalized side chain: To a solution of a suitably protected 6-hydroxyindole (e.g., 6-(benzyloxy)-1H-indole) (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0°C. Stir for 30 minutes. Add a suitable alkylating agent with a terminal leaving group (e.g., 2-bromoethanol) (1.1 eq) and stir at room temperature overnight.

  • Cyclization: The crude product from the previous step can be subjected to intramolecular cyclization conditions. This may involve heating in a high-boiling point solvent or treatment with a base to facilitate the ring closure.

  • Deprotection: The protecting groups are removed in the final steps. For example, a benzyl group can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), and a Boc group can be removed with a mild acid (e.g., TFA in DCM).

Visualizations

Synthetic_Pathway A 6-Hydroxyindole B 6-(Benzyloxy)indole A->B BnBr, K2CO3 C 1-(2-Hydroxyethyl)-6-(benzyloxy)indole B->C Ethylene oxide or 2-bromoethanol D Protected this compound C->D Intramolecular Cyclization E This compound D->E Deprotection

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Logic Start Low Yield in Cyclization Cause1 Poor Leaving Group Start->Cause1 Cause2 Steric Hindrance Start->Cause2 Cause3 Suboptimal Reaction Conditions Start->Cause3 Solution1 Convert OH to OTs or OMs Cause1->Solution1 Solution2 Modify Protecting Groups Cause2->Solution2 Solution3 Screen Solvents and Temperatures Cause3->Solution3

Caption: Troubleshooting logic for the intramolecular cyclization step.

Stability issues of 3,6-Dihydroxyindoxazene in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Indoxazene Compound Stability

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing an indoxazene-based compound?

A1: Based on data for the related compound Indoxacarb, freezer storage is recommended for long-term stability. Residues of Indoxacarb have been shown to be stable for at least 18 months when stored at approximately -20°C.[1] For short-term storage, refrigeration in a tightly sealed container, protected from light, is advisable.

Q2: How does pH affect the stability of these compounds in aqueous solutions?

A2: The stability of the oxadiazine ring system is highly dependent on pH. Indoxacarb is significantly more stable in acidic to neutral conditions and degrades rapidly under basic (alkaline) conditions.[2][3][4] This is a critical factor to consider when preparing buffered solutions for biological assays. Hydrolysis is a major route of degradation, especially at high pH.[2][5]

Q3: Is this class of compounds sensitive to light?

A3: Yes, photolysis (degradation by light) is a significant degradation pathway. The aqueous photolysis half-life for Indoxacarb is approximately 3 to 4 days under simulated sunlight.[3][5][6] Therefore, it is crucial to protect solutions from light by using amber vials or covering containers with aluminum foil during experiments and storage.

Q4: In which common organic solvents is this type of compound soluble and stable?

A4: Indoxacarb exhibits good solubility in several common organic solvents. While specific stability data in these solvents is limited, solubility is a prerequisite for creating stable stock solutions. For Indoxacarb, metabolite IN-KT413 can rearrange in pure acetonitrile but is stabilized in extractants containing at least 20% water.[5] Always prepare stock solutions in a solvent where the compound is highly soluble and store them at low temperatures.

Q5: What are the likely degradation products I might observe?

A5: For Indoxacarb, hydrolysis and metabolism lead to several key degradation products. Under basic conditions (pH 9), the major degradants are IN-KT413 and IN-MF014.[2] In soil, IN-JT333 and IN-KG433 are among the primary metabolites.[2][6] If you are observing new peaks in your analytical runs (e.g., by HPLC or LC-MS), these could be potential degradation products.

Troubleshooting Guide

Issue 1: My compound is rapidly degrading in my cell culture media (pH ~7.4). What's happening?

  • Possible Cause: Even at neutral pH, hydrolysis can occur over time. The half-life of Indoxacarb at pH 7 is 38 days, indicating slow but steady degradation.[2][3][4] In complex biological media, enzymatic degradation may also contribute.

  • Troubleshooting Steps:

    • Prepare fresh solutions of your compound immediately before use.

    • Minimize the time the compound spends in aqueous media before analysis.

    • If possible, perform a time-course experiment in your specific media to understand the degradation rate.

    • Consider if any components in the media could be accelerating degradation.

Issue 2: I am seeing multiple unexpected peaks in my chromatogram after leaving my sample on the autosampler overnight.

  • Possible Cause: This could be due to either degradation in the solvent or photolytic degradation from ambient light exposure.

  • Troubleshooting Steps:

    • Check Solvent Stability: Ensure your compound is stable in the autosampler solvent. Some compounds are unstable in pure acetonitrile but stable in acetonitrile/water mixtures.[5]

    • Control for Light: Use amber autosampler vials or a cooled, dark autosampler tray.

    • Temperature Control: Use a cooled autosampler (e.g., 4°C) to slow down potential degradation.

    • Re-inject a Fresh Sample: Compare the chromatogram of the overnight sample to a freshly prepared one to confirm degradation.

Issue 3: The purity of my solid compound seems to be decreasing over time in the lab.

  • Possible Cause: The solid compound may be sensitive to heat, light, or moisture.

  • Troubleshooting Steps:

    • Storage Conditions: Store the solid compound in a desiccator at low temperature (e.g., -20°C).

    • Inert Atmosphere: For highly sensitive compounds, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Light Protection: Always store the container in the dark.

Quantitative Stability Data

The following tables summarize the stability and solubility data for Indoxacarb, which can be used as an estimate for structurally similar compounds.

Table 1: Hydrolysis Half-Life of Indoxacarb at 25°C

pHHalf-Life (DT₅₀)Stability Classification
5~500 daysStable
738 daysModerately Stable
91 dayUnstable
(Source:[2][3][4])

Table 2: Solubility of Indoxacarb in Various Solvents at 25°C

SolventSolubility
Water0.2 mg/L
n-Octanol14.5 g/L
Methanol103 g/L
Acetonitrile139 g/L
Acetone>250 g/kg
(Source:[4])

Experimental Protocols

Protocol: Forced Degradation Study for an Indoxazene Analog

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method (e.g., HPLC).

Objective: To assess the stability of the compound under various stress conditions.

Materials:

  • Compound of interest

  • HPLC-grade solvents (Acetonitrile, Methanol, Water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24-48 hours.

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for 2-8 hours (expect rapid degradation).

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute with mobile phase for analysis.

  • Oxidation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Keep the solid compound in an oven at 70°C for 48 hours.

    • Also, heat a solution of the compound (in a stable solvent) at 60°C for 48 hours.

    • Dissolve/dilute the samples in mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to a photostability chamber (with UV and visible light) for a period compliant with ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • Dilute samples with mobile phase for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated HPLC method.

    • Aim for 5-20% degradation to ensure that the primary degradation products are visible without completely consuming the parent compound.[7]

    • The analytical method should be capable of separating the parent peak from all generated degradation product peaks.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B Prepare Working Solutions in Different Solvents A->B C Aqueous Buffers (pH 5, 7, 9) B->C D Organic Solvents (DMSO, MeOH, etc.) B->D E Photostability (Light Exposure) B->E F Thermal Stress (e.g., 40°C, 60°C) B->F G Sample at Time Points (0, 2, 4, 8, 24h) C->G D->G E->G F->G H Analyze via Stability- Indicating Method (HPLC/LC-MS) G->H I Quantify Parent Compound & Identify Degradants H->I J Calculate Degradation Rate & Half-Life (DT₅₀) I->J

Caption: Experimental workflow for assessing compound stability in various solvents.

G Indoxazene Indoxazene Core Structure Hydrolysis Hydrolysis (High pH, e.g., pH 9) Indoxazene->Hydrolysis Photolysis Photolysis (UV/Visible Light) Indoxazene->Photolysis Metabolism Metabolism / Biotransformation (e.g., in soil, in-vivo) Indoxazene->Metabolism Deg1 Hydrolytic Products (e.g., IN-KT413) Hydrolysis->Deg1 Deg2 Photodegradation Products Photolysis->Deg2 Deg3 Metabolites (e.g., IN-JT333) Metabolism->Deg3

Caption: Simplified potential degradation pathways for an indoxazene-type compound.

References

Technical Support Center: Overcoming Low Solubility of 3,6-Dihydroxyindoxazene and Other Poorly Soluble Phenolic Compounds for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of 3,6-Dihydroxyindoxazene and similar phenolic compounds in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous buffers?

A1: this compound, like many phenolic compounds, possesses a chemical structure with both hydrophobic regions and polar hydroxyl groups. While the hydroxyl groups can participate in hydrogen bonding with water, the larger, nonpolar ring structures can lead to low aqueous solubility. The tendency of these molecules to form strong crystal lattices further contributes to their poor dissolution in water-based media typically used for in vitro assays.[1][2]

Q2: What is the first step I should take when encountering solubility issues with this compound?

A2: The initial and most critical step is to determine the "kinetic" and "equilibrium" solubility of your compound under your specific experimental conditions.[3] Kinetic solubility refers to the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (e.g., in DMSO) to an aqueous buffer. Equilibrium solubility is the concentration of a compound in a saturated solution when excess solid has been allowed to equilibrate with the solvent over a longer period.[3] Understanding these properties will help you choose the most appropriate solubilization strategy.

Q3: What are the most common organic solvents for creating a stock solution of a poorly soluble phenolic compound?

A3: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[4][5] Other common solvents include ethanol and methanol.[6] It is crucial to be aware that these organic solvents can have their own biological effects on cells, so the final concentration in the assay medium should be kept to a minimum, typically below 0.5% (v/v), and appropriate vehicle controls must be included in your experiments.[4][5]

Q4: How can I improve the solubility of this compound in my cell culture medium?

A4: Several strategies can be employed, often in combination:

  • pH Adjustment: Since this compound has hydroxyl groups, its solubility is likely pH-dependent. Increasing the pH of the medium can deprotonate the phenolic hydroxyl groups, leading to the formation of a more soluble phenolate salt.[7][8] However, it is essential to ensure that the final pH is compatible with the viability and function of the cells being used in the assay.

  • Use of Co-solvents: Adding a water-miscible organic solvent, or "co-solvent," to the aqueous medium can increase the solubility of hydrophobic compounds.[9][10] Common co-solvents include polyethylene glycol (PEG), propylene glycol, and glycerol.[11][12]

  • Inclusion of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[9] However, for cell-based assays, it's important to use non-ionic surfactants at concentrations below their CMC to avoid cell toxicity.[13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in aqueous solutions.[1][9] Beta-cyclodextrins and their derivatives are commonly used for this purpose.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility of the compound has been exceeded.1. Decrease the final concentration of the compound in the assay. 2. Increase the percentage of DMSO in the final solution (be mindful of cell toxicity, generally keep below 0.5%).[4] 3. Prepare the final dilution in a buffer containing a solubilizing agent like a co-solvent or cyclodextrin.[9][10]
Inconsistent results between experiments. The compound is not fully dissolved, leading to variations in the effective concentration.1. Ensure the stock solution is fully dissolved before each use by gentle warming and vortexing. 2. Prepare fresh dilutions for each experiment. 3. Filter the final diluted solution through a 0.22 µm filter to remove any undissolved particles before adding to the assay.
Observed cellular toxicity at expected non-toxic concentrations. The solvent or solubilizing agent is causing toxicity.1. Reduce the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium.[5] 2. Run a vehicle control with the same concentration of solvent/solubilizing agent to assess its baseline toxicity. 3. Consider alternative, less toxic solubilizing agents like HP-β-cyclodextrin.[4]
Low or no biological activity observed. The compound has poor bioavailability in the in vitro system due to low solubility and potential binding to plasticware or proteins in the medium.1. Employ solubility enhancement techniques to increase the concentration of the free compound. 2. Consider using serum-free or low-serum medium for the assay, as the compound may bind to serum albumin. 3. Pre-treat plates with a blocking agent like bovine serum albumin (BSA) if plastic binding is suspected.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilutions
  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Gently warm the solution (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilution for In Vitro Assays:

    • Thaw an aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stock concentrations.

    • From the intermediate DMSO stocks, perform the final dilution into the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the aqueous medium while vortexing to facilitate rapid dispersion and minimize precipitation. The final DMSO concentration should ideally be below 0.5%.[4]

Protocol 2: Solubility Enhancement using pH Adjustment
  • Determine pH-Solubility Profile:

    • Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 9.0).

    • Add an excess amount of this compound to each buffer.

    • Equilibrate the samples for a set period (e.g., 24-48 hours) with constant agitation.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Application in Cell Culture:

    • Based on the pH-solubility profile and the pH tolerance of your cell line, adjust the pH of your cell culture medium to a value that enhances solubility without compromising cell health.

    • Prepare your compound dilutions in the pH-adjusted medium.

Quantitative Data Summary

Table 1: Common Solvents for Stock Solutions

SolventDielectric ConstantBoiling Point (°C)Notes
Dimethyl sulfoxide (DMSO)47.2189Highly polar aprotic solvent, can be toxic to cells at concentrations >1%.[4]
Ethanol24.578.37Polar protic solvent, generally less toxic than DMSO but also a less effective solvent for highly nonpolar compounds.
Methanol32.764.7Polar protic solvent, can be toxic.
Acetone20.756Good solvent for many organic compounds, but its volatility and potential for cell toxicity require careful handling.[14]

Table 2: Recommended Starting Concentrations for Solubilizing Excipients

ExcipientTypeTypical Starting Concentration Range in Assay MediumConsiderations
Polyethylene Glycol 400 (PEG 400)Co-solvent1-5% (v/v)Generally low toxicity.[12]
Propylene GlycolCo-solvent0.5-2% (v/v)Can have some effects on cell membranes.
Polysorbate 80 (Tween® 80)Surfactant0.01-0.1% (v/v)Use below the CMC for cell-based assays.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing Agent1-10 mMCan extract cholesterol from cell membranes at high concentrations.

Visualizations

experimental_workflow Workflow for Solubilizing this compound start Start: Low Solubility of this compound stock_solution Prepare Concentrated Stock Solution (e.g., in DMSO) start->stock_solution dilution Dilute in Aqueous Assay Buffer stock_solution->dilution precipitation Precipitation Occurs? dilution->precipitation no_precipitation No Precipitation precipitation->no_precipitation No troubleshoot Troubleshoot Solubility precipitation->troubleshoot Yes proceed Proceed with In Vitro Assay no_precipitation->proceed ph_adjustment Option 1: pH Adjustment troubleshoot->ph_adjustment co_solvent Option 2: Use Co-solvents (e.g., PEG 400) troubleshoot->co_solvent cyclodextrin Option 3: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin re_evaluate Re-evaluate Solubility ph_adjustment->re_evaluate co_solvent->re_evaluate cyclodextrin->re_evaluate re_evaluate->dilution

Caption: A decision-tree workflow for preparing and solubilizing this compound for in vitro assays.

signaling_pathway_placeholder Hypothetical Signaling Pathway Interaction compound This compound (Solubilized) receptor Target Receptor compound->receptor Binds downstream_kinase Downstream Kinase receptor->downstream_kinase Activates/Inhibits transcription_factor Transcription Factor downstream_kinase->transcription_factor Phosphorylates cellular_response Cellular Response (e.g., Apoptosis, Cytokine Release) transcription_factor->cellular_response Regulates Gene Expression

Caption: A generalized diagram illustrating how a solubilized compound like this compound might interact with a cellular signaling pathway.

References

Troubleshooting inconsistent results in 3,6-Dihydroxyindoxazene bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3,6-Dihydroxyindoxazene and similar novel fluorescent compounds in bioassays. The following information is designed to help you overcome common challenges and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inconsistent results in bioassays involving novel fluorescent compounds like this compound?

Inconsistent results with novel fluorescent compounds often stem from a few key areas:

  • Compound Instability: The stability of this compound under specific experimental conditions (pH, temperature, light exposure) may be unknown. Degradation of the compound can lead to a loss of signal or the generation of interfering byproducts.

  • Solubility Issues: Poor solubility of the compound in aqueous assay buffers can lead to precipitation, resulting in light scattering and artificially high fluorescence readings. This can also reduce the effective concentration of the compound in solution.

  • Assay Interference: The compound itself may interfere with the assay components. This can include quenching of a fluorescent reporter, intrinsic fluorescence at the assay wavelengths, or direct inhibition or activation of the enzyme being studied.

  • Instrument Settings: Suboptimal settings on the plate reader, such as incorrect excitation/emission wavelengths, gain settings that are too high or too low, or an inappropriate number of flashes, can all contribute to variability.

Q2: How can I determine the optimal storage and handling conditions for this compound?

For a novel compound, it is crucial to establish its stability profile. It is recommended to aliquot the compound upon receipt and store it protected from light at -20°C or -80°C. When preparing for an assay, allow the aliquot to equilibrate to room temperature before dissolving in a suitable solvent. It is advisable to perform initial stability tests by incubating the compound in your assay buffer for the duration of your experiment and measuring any changes in its fluorescent properties.

Q3: My fluorescence signal is lower than expected. What are the potential causes?

Low fluorescence signal can be attributed to several factors:

  • Incorrect Wavelengths: Ensure that the excitation and emission wavelengths used on the plate reader match the spectral properties of this compound.

  • Compound Degradation: The compound may be degrading under the assay conditions.[1][2] Consider the effects of pH, temperature, and light exposure.

  • Quenching: Components in your assay buffer or sample matrix could be quenching the fluorescence of your compound.

  • Low Concentration: There may be an error in the preparation of your stock solutions or dilutions.

Q4: I am observing high background fluorescence in my assay. How can I troubleshoot this?

High background fluorescence can obscure your signal of interest. Potential causes and solutions include:

  • Autofluorescence of Assay Components: The assay buffer, microplate, or other reagents may be contributing to the background signal. Run a control with all assay components except your compound to determine the source of the autofluorescence.

  • Intrinsic Fluorescence of the Compound: this compound itself may be fluorescent at the detection wavelengths.[3]

  • Light Scatter: If the compound is not fully dissolved, it can scatter light and lead to a high background signal.[4] Consider centrifugation of your samples before reading the plate.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

Possible Causes & Solutions:

CauseRecommended Action
Pipetting Inaccuracy Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions. Pipette against the side of the well to avoid splashing.
Incomplete Mixing Gently tap the plate or use an orbital shaker to ensure thorough mixing of reagents in each well.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with buffer to create a humidity barrier.
Compound Precipitation Visually inspect the wells for any precipitate. If observed, optimize the solvent concentration or consider a different solvent.
Issue 2: Poor or Non-Reproducible Dose-Response Curve

Symptoms:

  • A flat or irregular dose-response curve.

  • The IC50 value varies significantly between experiments.

Possible Causes & Solutions:

CauseRecommended Action
Incorrect Compound Concentration Verify the concentration of your stock solution. Prepare fresh serial dilutions for each experiment.
Compound Instability Over Time Prepare the compound dilutions immediately before use. If the assay involves a long incubation period, assess the compound's stability in the assay buffer over that time.
Assay Not at Equilibrium Determine the optimal incubation time for your assay to reach a steady state before reading the results.
Kinetic Interference The compound may be a time-dependent inhibitor. Perform pre-incubation studies to investigate this possibility.

Experimental Protocols

Protocol 1: Determining the Optimal Excitation and Emission Wavelengths

Objective: To determine the optimal excitation and emission wavelengths for this compound in the specific assay buffer.

Methodology:

  • Prepare a solution of this compound in the assay buffer at a concentration expected to be in the mid-range of your assay.

  • Use a scanning spectrofluorometer to measure the excitation spectrum by scanning a range of excitation wavelengths while keeping the emission wavelength fixed.

  • Next, measure the emission spectrum by exciting at the peak excitation wavelength and scanning a range of emission wavelengths.

  • The wavelengths at the peaks of these spectra are the optimal excitation and emission wavelengths to use in your plate reader-based assay.

Protocol 2: Assessing Compound Solubility in Assay Buffer

Objective: To determine the solubility limit of this compound in the assay buffer.

Methodology:

  • Prepare a series of dilutions of a high-concentration stock solution of this compound in the assay buffer.

  • Incubate the solutions at the assay temperature for a period equivalent to the assay duration.

  • Visually inspect each solution for any signs of precipitation.

  • For a more quantitative measure, centrifuge the solutions and measure the fluorescence of the supernatant. A plateau in fluorescence intensity with increasing concentration suggests that the solubility limit has been reached.

Visualizing Workflows and Pathways

Experimental Workflow for Troubleshooting Inconsistent Results

G A Inconsistent Results Observed B Check for Pipetting Errors & Incomplete Mixing A->B C Assess Compound Solubility A->C D Evaluate Compound Stability A->D E Investigate Assay Interference A->E F Optimize Plate Reader Settings A->F G Consistent Results Achieved B->G If resolved C->G If resolved D->G If resolved E->G If resolved F->G If resolved

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Enzymatic Reaction A Enzyme C Product (Fluorescent) A->C B Substrate B->A E Reduced Fluorescence Signal C->E D This compound D->A

Caption: Inhibition of an enzyme by this compound leads to a reduced fluorescent signal.

References

Degradation products of 3,6-Dihydroxyindoxazene and their identification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "3,6-Dihydroxyindoxazene" did not yield specific information. The following technical support guide focuses on the degradation of the parent compound, Indoxacarb, and its well-documented degradation products, which is likely the context for your query.

This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered during the study of Indoxacarb degradation.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation pathways for Indoxacarb?

A1: Indoxacarb degrades primarily through hydrolysis, photolysis, and microbial metabolism. The rate and primary products of degradation are highly dependent on environmental conditions such as pH, light exposure, and microbial activity in soil and water.[1][2][3]

Q2: What are the most common degradation products of Indoxacarb observed in environmental and metabolic studies?

A2: Several key degradation products of Indoxacarb have been identified. Some of the most frequently reported include:

  • IN-JT333 (DCJW): A major metabolite formed through the decarbomethoxylation of Indoxacarb. It is notably more insecticidally active than the parent compound.[1][4]

  • IN-KT413: A major breakdown product in water, particularly under alkaline conditions.[1]

  • IN-KG433: A significant metabolite observed in aerobic soil conditions.[1][4]

  • IN-MF014: A major degradation product formed during hydrolysis at alkaline pH.[1][5]

  • Other reported metabolites include IN-JU873, IN-MK638, IN-MK643, and IN-ML438.[5]

Q3: How does pH affect the stability of Indoxacarb in aqueous solutions?

A3: Indoxacarb's stability in water is highly pH-dependent. It is relatively stable under acidic conditions (pH 5) but degrades more rapidly as the pH becomes neutral and then alkaline.[1][2] Hydrolysis is a major degradation pathway at neutral to alkaline pH.[1]

Q4: Is Indoxacarb susceptible to photodegradation?

A4: Yes, Indoxacarb undergoes photodegradation in water when exposed to sunlight, with a half-life of approximately 3 to 5 days.[6] However, on soil surfaces, photolysis is a much slower degradation process.[2]

Troubleshooting Guide

Problem 1: I am observing rapid degradation of my Indoxacarb standard in solution.

  • Possible Cause: The pH of your solvent may be neutral or alkaline. Indoxacarb degrades more quickly at pH 7 and above.[1][2]

  • Solution: For preparing stock solutions and standards, use a slightly acidic buffer (e.g., pH 5) to ensure stability. Store solutions protected from light and at a low temperature to minimize degradation.

Problem 2: My analytical method is showing multiple peaks for what should be a pure Indoxacarb sample.

  • Possible Cause 1: On-column degradation. The analytical conditions (e.g., temperature, mobile phase pH) might be causing the degradation of Indoxacarb during the analysis.

  • Solution 1: Evaluate the stability of Indoxacarb under your analytical conditions. Consider using a lower temperature and a mobile phase with a slightly acidic pH.

  • Possible Cause 2: The presence of the R-enantiomer. Technical grade Indoxacarb is often a mixture of the active S-enantiomer and the inactive R-enantiomer.[4][7]

  • Solution 2: If your chromatography is not chiral, you will likely see a single peak for both enantiomers. If you are using a chiral column, you may resolve the two enantiomers. Be aware of the composition of your Indoxacarb standard.

Problem 3: I am having difficulty identifying unknown peaks in my degradation study samples.

  • Possible Cause: You may be observing novel degradation products or a complex mixture of known metabolites.

  • Solution: Employ high-resolution mass spectrometry (LC-Q-TOF/MS or LC-Orbitrap/MS) to obtain accurate mass measurements of the unknown peaks. This will allow you to propose elemental compositions. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) to identify fragmentation patterns and comparison with literature data for known Indoxacarb metabolites. If a major degradant is observed, isolation followed by NMR spectroscopy may be necessary for definitive identification.

Quantitative Data Summary

Table 1: Half-life of Indoxacarb under Various Conditions

ConditionMatrixpHHalf-life (DT50)Reference
HydrolysisWater5~500-607 days[1]
Water7~22-38 days[1]
Water9~0.25-1 day[1]
Aerobic MetabolismSoilNot specified<1 to 693 days[1]
Anaerobic MetabolismSoilNot specified~147-233 days[1]
PhotolysisWater5~3-5 days[6]
SoilNot specified~139 days[2]
Field DissipationPlant Leaves/FruitsNot specified~2-34 days (avg. 18)[1][2]
CabbageNot specified~2.8-4.6 days[8]
SoilNot specified~23-35 days[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of Indoxacarb

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Indoxacarb (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 2 hours. Note: Degradation is rapid under basic conditions.
  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
  • Photodegradation: Expose a solution of Indoxacarb (100 µg/mL in a 1:1 acetonitrile:water solution) to a photostability chamber (with UV and visible light) for a specified duration. A control sample should be kept in the dark.
  • Thermal Degradation: Store the solid Indoxacarb powder in an oven at 70°C for 48 hours.

3. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.
  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating LC-MS/MS method.

Protocol 2: LC-MS/MS Method for the Identification of Indoxacarb and its Degradation Products

This is a general method that can be optimized for specific instrumentation and degradation products of interest.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute compounds of varying polarity.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan for initial screening and identification of unknowns. For targeted analysis of known degradants, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[9]

    • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS data to aid in structural elucidation.

Visualizations

Indoxacarb_Degradation_Pathway Indoxacarb Indoxacarb IN_JT333 IN-JT333 (DCJW) Indoxacarb->IN_JT333 Microbial Metabolism (Soil) Enzymatic (Insects) IN_KT413 IN-KT413 Indoxacarb->IN_KT413 Hydrolysis (pH 9) Other_Metabolites Other Minor Metabolites Indoxacarb->Other_Metabolites Photolysis, etc. IN_KG433 IN-KG433 IN_JT333->IN_KG433 Aerobic Soil Metabolism

Caption: Simplified degradation pathway of Indoxacarb.

Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis LC_MS_MS LC-MS/MS Analysis Acid->LC_MS_MS Base Base Hydrolysis Base->LC_MS_MS Oxidation Oxidation Oxidation->LC_MS_MS Photolysis Photolysis Photolysis->LC_MS_MS Thermal Thermal Thermal->LC_MS_MS Indoxacarb_Sample Indoxacarb Sample Indoxacarb_Sample->Acid Indoxacarb_Sample->Base Indoxacarb_Sample->Oxidation Indoxacarb_Sample->Photolysis Indoxacarb_Sample->Thermal Data_Analysis Data Analysis & Identification LC_MS_MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: Workflow for degradation product identification.

References

Methods to increase the purity of extracted 3,6-Dihydroxyindoxazene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3,6-Dihydroxyindoxazene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on increasing the purity of extracted this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is a cost-effective technique for removing impurities from solid compounds.[1] Column chromatography is a versatile method for separating the target compound from a mixture based on differential adsorption to a stationary phase.[1]

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For dihydroxy aromatic heterocycles like this compound, polar protic solvents are often a good starting point. A mixture of ethanol and water (aqueous ethanol) is a commonly used solvent system for the recrystallization of dihydroxyindoles, a structurally related class of compounds.

Q3: What are the typical stationary and mobile phases for column chromatography of this compound?

A3: For the column chromatography of polar aromatic compounds like this compound, silica gel is a common and effective stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent and a more polar solvent. A common combination for related benzoxazine compounds is a mixture of chloroform and ethyl acetate. The polarity of the eluent can be gradually increased to effectively separate the target compound from impurities.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying the purity of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the compound and detect the presence of impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixture of solvents. For this compound, consider increasing the proportion of ethanol in an aqueous ethanol mixture.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling is too rapid.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a pure crystal can also induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to increase the concentration of the compound and then cool again. Alternatively, try a solvent in which the compound is less soluble.
Low recovery of the purified compound. Too much solvent was used, or the crystals were filtered before crystallization was complete.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration to maximize crystal formation.
Column Chromatography Issues
Problem Possible Cause Solution
The compound does not move down the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase. For a silica gel column, this can be achieved by increasing the proportion of ethyl acetate in a chloroform/ethyl acetate mixture.
The compound and impurities elute together. Poor separation due to an inappropriate mobile phase.Use a less polar eluent to increase the retention time on the column, allowing for better separation. A gradient elution, where the polarity of the mobile phase is increased over time, can also be effective.
The compound streaks on the column. The compound is not fully soluble in the mobile phase, or the column is overloaded.Ensure the crude sample is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. If overloading is suspected, use a larger column or reduce the amount of sample.

Experimental Protocols

Best Practice: Recrystallization of this compound

This protocol is a general guideline based on methods used for structurally similar dihydroxy aromatic heterocycles.

  • Solvent Selection: Start with a solvent system of ethanol and water.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot 95% ethanol to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Best Practice: Column Chromatography of this compound

This protocol is a general guideline based on methods used for related aromatic heterocyclic compounds.

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the initial mobile phase (e.g., chloroform with a small percentage of ethyl acetate) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 chloroform:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification StepStarting MaterialReagents/SolventsYield (%)Purity (%) (by GC)
Synthesis 3,6-dihydroxy pyridazinePhosphorus oxychloride, Methanol/Water--
Column Chromatography Crude ProductSilica Gel88.6598.13

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PureProduct Pure this compound PurityAnalysis->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Compound Oils Out? Start->OilingOut NoCrystals No Crystals Form? Start->NoCrystals LowRecovery Low Recovery? Start->LowRecovery SlowCooling Action: Cool Slowly / Add Seed Crystal OilingOut->SlowCooling Concentrate Action: Evaporate Solvent NoCrystals->Concentrate MinimizeSolvent Action: Use Less Solvent / Cool Thoroughly LowRecovery->MinimizeSolvent

Caption: Troubleshooting logic for recrystallization issues.

References

Addressing batch-to-batch variability in 3,6-Dihydroxyindoxazene production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of 3,6-Dihydroxyindoxazene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during its production. Here you will find troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help ensure consistent and high-quality synthesis results.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible synthetic approach for this compound involves a multi-step process beginning with the nitration of a substituted phenol, followed by a reduction and subsequent cyclization reaction. A likely starting material would be a di-substituted benzene ring that can be chemically modified to introduce the necessary functional groups for the formation of the indoxazene core.

Q2: What are the most critical parameters to control to minimize batch-to-batch variability?

The most critical parameters to control are reaction temperature, the quality and stoichiometry of reagents, reaction time, and solvent purity. Inconsistent control of these variables can lead to the formation of side products and impurities, impacting yield and purity.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1][2] Regular sampling and analysis will help determine the optimal reaction time and prevent the formation of degradation products.

Q4: What are the expected spectral characteristics of this compound?

While specific data is limited, based on its structure, one would expect characteristic signals in ¹H and ¹³C NMR spectroscopy corresponding to the aromatic and heterocyclic rings. Mass spectrometry should show a molecular ion peak corresponding to its molecular weight.

Troubleshooting Guide

Batch-to-batch variability in the production of this compound often manifests as issues with yield, purity, and the presence of unexpected side products. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Yield - Incomplete reaction. - Degradation of the product. - Suboptimal reaction temperature. - Impure starting materials or reagents.- Monitor the reaction to completion using TLC or HPLC. - Employ milder reaction conditions or a modified workup protocol. - Optimize the reaction temperature; lower temperatures may be necessary. - Ensure the purity of all starting materials and reagents.
Presence of Impurities/Side Products - Side reactions due to reactive functional groups. - Non-selective reduction of the nitro group. - Over-reaction or degradation.- Adjust the stoichiometry of reactants or the order of addition. - Utilize protecting groups for sensitive functionalities. - Choose a more selective reducing agent or optimize reduction conditions (e.g., catalyst, temperature, pressure).[3][4]
Inconsistent Purity Between Batches - Variations in purification effectiveness. - Co-elution of impurities during chromatography. - Incomplete removal of solvents.- Optimize the purification method (e.g., recrystallization solvent system, chromatography mobile phase). - Employ orthogonal purification techniques if necessary. - Ensure complete drying of the final product under vacuum.
Poor Solubility of Intermediates or Final Product - Inappropriate solvent choice. - Precipitation of reaction components.- Experiment with a range of solvents to find one with suitable polarity and solubility characteristics. - Adjust the reaction concentration or temperature to maintain solubility.

Experimental Protocols

Below are detailed methodologies for key experiments in the plausible synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound via Reductive Cyclization

This protocol outlines a plausible two-step synthesis starting from 2-hydroxy-5-nitrophenol.

Step 1: Reduction of the Nitro Group

  • Dissolution: Dissolve 2-hydroxy-5-nitrophenol in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenator).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Filtration: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude aminophenol intermediate.

Step 2: Cyclization to this compound

  • Dissolution: Dissolve the crude aminophenol intermediate in a suitable solvent, such as acetic acid.

  • Reagent Addition: Add a cyclizing agent (e.g., a source of a carbonyl group or an equivalent).

  • Reaction: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor by TLC or HPLC.

  • Workup: After completion, cool the reaction mixture and pour it into ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC-UV Analysis of this compound Purity

This protocol provides a general method for assessing the purity of the final product.

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration (e.g., 10-100 µg/mL).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection wavelength: Determined by UV-Vis scan of the pure compound (likely in the range of 254-280 nm).

  • Data Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Visualizations

Logical Workflow for Troubleshooting Batch Variability

The following diagram illustrates a systematic approach to identifying and resolving sources of batch-to-batch variability.

G Troubleshooting Workflow for Batch Variability A Batch Fails QC (Low Yield/Purity) B Review Synthesis Protocol and Batch Records A->B C Analyze Raw Materials B->C D Analyze Reaction Parameters B->D E Analyze Purification Process B->E F Identify Root Cause C->F D->F E->F G Implement Corrective Actions F->G H Monitor Future Batches G->H I Batch Passes QC H->I

Caption: A logical workflow for troubleshooting and addressing batch-to-batch variability.

Plausible Synthetic Pathway for this compound

This diagram outlines a potential synthetic route for this compound.

G Plausible Synthesis of this compound cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization A 2-Hydroxy-5-nitrophenol B 2-Amino-5-hydroxyphenol A->B H2, Pd/C C 2-Amino-5-hydroxyphenol D This compound C->D Cyclizing Agent

Caption: A plausible two-step synthesis of this compound.

References

Refinement of analytical techniques for accurate 3,6-Dihydroxyindoxazene measurement

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Extensive searches for "3,6-Dihydroxyindoxazene" did not yield any specific analytical methods, chemical properties, or published data. This suggests that it may be a novel, rare, or unpublished compound. Therefore, this technical support center focuses on the well-documented parent compound, indoxacarb , and its major metabolites. The troubleshooting advice and protocols provided are based on established methods for indoxacarb and should serve as a strong starting point for the analysis of related structures.

Frequently Asked Questions (FAQs)

Q1: I am not getting any peak for my indoxacarb standard. What should I check?

A1:

  • Check Instrument Parameters: Ensure the HPLC/LC-MS is set to the correct wavelength for UV detection (around 310 nm for indoxacarb) or that the mass spectrometer is set to the correct mass-to-charge ratio (m/z) for the parent ion and its fragments.

  • Standard Preparation: Verify the concentration and integrity of your analytical standard. Indoxacarb is susceptible to degradation, particularly at high pH.[1] Prepare fresh standards and store them at 4°C in the dark.

  • Mobile Phase: Confirm the mobile phase composition and pH. For reversed-phase chromatography of indoxacarb, a mobile phase of acetonitrile and water, often with a formic acid modifier, is common.[2]

  • Column Health: The column may be clogged or degraded. Try flushing the column or replacing it if necessary.

Q2: My peak shape for indoxacarb is poor (tailing or fronting). How can I improve it?

A2:

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Adjusting the pH with a small amount of acid (e.g., 0.1% formic acid) can improve peak symmetry.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase composition.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Column Contamination: Contaminants from previous injections can interact with the analyte. A thorough column wash is recommended.

Q3: I'm observing significant matrix effects in my LC-MS/MS analysis of indoxacarb from a complex sample.

A3: Matrix effects, where components of the sample interfere with the ionization of the analyte, are a common challenge in LC-MS/MS.

  • Improve Sample Preparation: Employ a more rigorous sample cleanup technique. Solid-Phase Extraction (SPE) with C18 or NH2 cartridges is effective for removing interfering substances from various matrices like soil and agricultural products.[2][3]

  • Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects.

  • Modify Chromatographic Conditions: Adjusting the gradient elution program can help to separate the analyte from interfering matrix components.

Q4: What are the common metabolites of indoxacarb I should be looking for?

A4: The metabolism of indoxacarb can lead to several transformation products. Key metabolites to consider include IN-JT333, which is formed by the hydrolysis of the carboxymethyl group, and hydroxylated forms of the parent compound.[4] The specific metabolites and their concentrations can vary depending on the biological system being studied.

Troubleshooting Guides

HPLC-UV Analysis
Problem Possible Cause Suggested Solution
No Peaks Incorrect wavelength setting.Set UV detector to 310 nm for indoxacarb.
Standard or sample degradation.Prepare fresh standards/samples. Check storage conditions. Indoxacarb is unstable at high pH.[1]
No flow from the pump.Check solvent lines, prime the pump.
Ghost Peaks Contamination in the mobile phase or injector.Use fresh, high-purity solvents. Clean the injection port and loop.
Carryover from a previous injection.Run blank injections between samples. Develop a robust needle wash method.
Retention Time Drifts Inconsistent mobile phase composition.Premix mobile phase or ensure the gradient pump is functioning correctly.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Column aging.Replace the column.
Broad Peaks Large injection volume.Reduce the injection volume.
Extra-column volume.Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Column contamination or void formation.Wash the column with a strong solvent or replace it.
LC-MS/MS Analysis
Problem Possible Cause Suggested Solution
Low Signal Intensity Poor ionization.Optimize ion source parameters (e.g., temperature, gas flows). Add a mobile phase modifier like formic acid or ammonium formate to enhance protonation.[2]
Ion suppression from matrix.Improve sample cleanup (e.g., use SPE).[2][3] Dilute the sample. Use a matrix-matched internal standard.
Incorrect mass transitions selected.Verify the precursor and product ions for indoxacarb and its metabolites.
High Background Noise Contaminated solvents or reagents.Use high-purity solvents and freshly prepared mobile phases.
Contamination in the MS source.Clean the ion source components.
Inconsistent Results Sample carryover.Implement a thorough needle wash protocol.
Instability of the analyte in the autosampler.Keep the autosampler tray cooled. Analyze samples promptly after preparation.

Experimental Protocols

Protocol 1: Sample Preparation for Indoxacarb in Soil using QuEChERS

This protocol is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method suitable for extracting indoxacarb from soil samples.

  • Sample Homogenization: Air-dry the soil sample and sieve it to remove large debris.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing d-SPE cleanup powder (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: HPLC-UV Method for Indoxacarb Quantification

This method is suitable for the quantification of indoxacarb standards and cleaned-up sample extracts.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 310 nm.

  • Standard Preparation: Prepare a stock solution of indoxacarb in acetonitrile and perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of indoxacarb using LC-MS/MS, as reported in the literature. These values can serve as a benchmark for method development and validation.

Parameter Matrix Value Reference
Limit of Quantification (LOQ) Medicinal Herbs0.01 mg/kg
Soil1.0 µg/kg (ppb)[5]
Poultry Tissues & Eggs0.01 mg/kg[2]
Limit of Detection (LOD) Medicinal Herbs0.005 mg/kg
Poultry Tissues & Eggs0.003 mg/kg[2]
Recovery Medicinal Herbs73.0 - 99.0%
Soil70 - 120% (guideline)[5]
Poultry Tissues & Eggs70 - 120% (typical)[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement Sample Soil/Plant Material Homogenize Homogenize Sample->Homogenize Extract QuEChERS Extraction (Acetonitrile) Homogenize->Extract Cleanup Dispersive SPE (PSA, C18, MgSO4) Extract->Cleanup Filter Filter (0.22 µm) Cleanup->Filter LCMS LC-MS/MS Analysis Filter->LCMS Inject Data Data Acquisition & Processing LCMS->Data Report Final Report Data->Report

Caption: Experimental workflow for the analysis of indoxacarb from a complex matrix.

Troubleshooting_Logic cluster_peak Peak Issues cluster_rt Retention Time Issues cluster_signal Signal Issues Start Poor Analytical Result Check_Peak Peak Shape/Area Issue? Start->Check_Peak Yes Check_RT Retention Time Issue? Start->Check_RT Yes Check_Signal No/Low Signal? Start->Check_Signal Yes Peak_Solvent Check Sample Solvent Check_Peak->Peak_Solvent Peak_Conc Check Concentration Check_Peak->Peak_Conc Peak_pH Adjust Mobile Phase pH Check_Peak->Peak_pH RT_Flow Verify Flow Rate Check_RT->RT_Flow RT_Temp Check Column Temperature Check_RT->RT_Temp RT_MobilePhase Confirm Mobile Phase Prep Check_RT->RT_MobilePhase Signal_Standard Check Standard Integrity Check_Signal->Signal_Standard Signal_Instrument Verify Instrument Settings (Wavelength/Masses) Check_Signal->Signal_Instrument Signal_Source Clean MS Source Check_Signal->Signal_Source

Caption: A logical troubleshooting workflow for common analytical issues.

References

Validation & Comparative

Comparative Analysis of the Antibacterial Activity of Synthetic 3,6-Dihydroxyindoxazene

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial performance of synthetic 3,6-Dihydroxyindoxazene against common alternatives. The information presented is supported by available experimental data to facilitate an objective evaluation for research and development purposes.

Executive Summary

Synthetic this compound, a benzisoxazole derivative, demonstrates potent antibacterial activity, particularly against multi-drug resistant (MDR) Gram-negative bacteria. Experimental data reveals its efficacy against clinically relevant pathogens such as Acinetobacter baumannii and Escherichia coli. Its proposed mechanism of action involves the inhibition of the shikimate pathway, a metabolic route essential for bacteria but absent in mammals, making it a promising candidate for further investigation. This guide compares its activity with standard antibiotics, Ciprofloxacin and Gentamicin, provides detailed experimental protocols for activity assessment, and visualizes the underlying biochemical and procedural workflows.

Comparative Antibacterial Performance

The antibacterial efficacy of an agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The data below summarizes the MIC values for this compound and two widely-used broad-spectrum antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundBacterial StrainMIC (µg/mL)Gram Type
This compound Acinetobacter baumannii (MDR strains)6.25 - 12.5[1]Negative
Escherichia coli (MDR strains)0.31 - 0.63[1]Negative
Staphylococcus aureusNo activity reported[1]Positive
Ciprofloxacin Escherichia coli (ATCC 25922)0.004 - 0.016[2]Negative
Staphylococcus aureus (ATCC 25923)≤1.0[3]Positive
Gentamicin Escherichia coli (ATCC 25922)0.25 - 1.0[2][4]Negative
Staphylococcus aureus (ATCC 29213)0.5 - 2.0[5]Positive

Note: Data for reference antibiotics are based on CLSI/EUCAST quality control ranges for standard susceptible strains. MDR denotes multi-drug resistant.

Interpretation:

  • This compound shows potent activity against tested Gram-negative pathogens, including multi-drug resistant strains.[1]

  • Its efficacy against MDR E. coli is particularly noteworthy.[1]

  • Current and historical data indicate a lack of significant activity against Gram-positive bacteria like Staphylococcus aureus.[1]

  • Ciprofloxacin and Gentamicin serve as benchmarks, demonstrating broad-spectrum activity against both Gram-positive and Gram-negative reference strains.[2][3][4][5]

Proposed Mechanism of Action

Experimental evidence suggests that this compound targets the bacterial shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.[1] The antibacterial effect of the compound is reversed by the addition of 4-hydroxybenzoate (4-HB), indicating that the compound likely inhibits an enzyme involved in 4-HB synthesis, such as Chorismate Pyruvate-Lyase (CPL).[1] By blocking this pathway, the compound deprives the bacteria of essential metabolites required for survival.

G cluster_pathway Bacterial Shikimate Pathway cluster_inhibition Mechanism of Inhibition Shikimate Shikimate Chorismate Chorismate Shikimate->Chorismate Multiple Steps CPL Chorismate Pyruvate-Lyase (CPL) (Target Enzyme) Chorismate->CPL FourHB 4-Hydroxybenzoate (4-HB) CPL->FourHB BacterialDeath Depletion of Essential Metabolites & Bacterial Death AromaticAA Aromatic Amino Acids & Other Essential Metabolites FourHB->AromaticAA Further Synthesis Compound This compound Inhibition Inhibition Compound->Inhibition Inhibition->CPL

Caption: Proposed mechanism of this compound targeting Chorismate Pyruvate-Lyase.

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values presented in this guide are determined using the standardized Broth Microdilution Method , following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Agent:

    • Accurately weigh the synthetic this compound powder and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) to create a high-concentration stock solution.

    • Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of decreasing antibiotic concentrations across the plate.

  • Preparation of Bacterial Inoculum:

    • Select isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in a sterile saline or broth solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the final bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.

    • Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

G start Start prep_compound Prepare Serial Dilutions of Compound start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microplate (Final: 5x10^5 CFU/mL) prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Visually Inspect & Determine MIC incubate->read_mic end End read_mic->end

Caption: Standard experimental workflow for MIC determination via broth microdilution.

References

Comparative Analysis of 3,6-Dihydroxyindoxazene: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative analysis of 3,6-Dihydroxyindoxazene with other antibiotics is not feasible at this time due to a significant lack of publicly available scientific data on the compound. First reported in 1983 as a novel antibiotic isolated from Chromobacterium, this compound belongs to the isoxazole and oxazole chemical families. The initial discovery paper identified a related substance as 6-hydroxy-3-oxo-1,2-benzisoxazolin. However, subsequent research detailing its mechanism of action, spectrum of antibacterial activity, and quantitative efficacy data, such as Minimum Inhibitory Concentration (MIC) values, is not available in the public domain.

Our extensive search for the original 1983 article in The Journal of Antibiotics (Tokyo) and any subsequent citations or studies on either this compound or 6-hydroxy-3-oxo-1,2-benzisoxazolin did not yield the necessary experimental data to fulfill the requirements of a detailed comparative guide. One study on related 1,2-benzisoxazolin-3-ones suggested a lack of antimicrobial activity in that chemical class, but this cannot be definitively extrapolated to this compound without direct experimental evidence.

Alternative: A General Comparison of Major Antibiotic Classes

While a direct comparison involving this compound is not possible, we can provide a general comparative overview of well-established antibiotic classes. This comparison will focus on their mechanisms of action, spectrum of activity, and examples of common experimental protocols used to evaluate their efficacy.

Major Antibiotic Classes: An Overview

For illustrative purposes, we will compare three major classes of antibiotics: β-Lactams , Macrolides , and Fluoroquinolones .

Antibiotic ClassMechanism of ActionSpectrum of ActivityRepresentative Drugs
β-Lactams Inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).Broad spectrum, including many Gram-positive and Gram-negative bacteria.Penicillin, Amoxicillin, Cephalexin, Meropenem
Macrolides Inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.Primarily effective against Gram-positive bacteria and some atypical bacteria.Erythromycin, Azithromycin, Clarithromycin
Fluoroquinolones Inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.Broad spectrum, effective against both Gram-positive and Gram-negative bacteria.Ciprofloxacin, Levofloxacin, Moxifloxacin
Experimental Protocols

The following are standard experimental protocols used to determine the efficacy of antibiotics.

1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a fundamental measure of an antibiotic's potency.

  • Broth Microdilution Method:

    • A serial two-fold dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is determined as the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed.

  • Experimental Workflow for MIC Determination

    MIC_Workflow A Prepare serial dilutions of antibiotic B Inoculate with bacterial suspension A->B C Incubate plate B->C D Read results (visual or spectrophotometric) C->D E Determine MIC D->E

    Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

2. Disk Diffusion (Kirby-Bauer) Test

This method assesses the susceptibility of a bacterium to a panel of antibiotics.

  • Protocol:

    • A standardized inoculum of the test bacterium is swabbed uniformly across the surface of an agar plate.

    • Paper disks impregnated with known concentrations of different antibiotics are placed on the agar surface.

    • The plate is incubated.

    • The antibiotic diffuses from the disk into the agar, creating a concentration gradient.

    • If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disk where bacterial growth is prevented. The diameter of this zone is measured and compared to standardized charts to determine susceptibility (Susceptible, Intermediate, or Resistant).

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these antibiotic classes target different essential bacterial processes.

  • β-Lactam Mechanism of Action

    Beta_Lactam_Pathway BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Binds to and inhibits CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

    Mechanism of action of β-Lactam antibiotics.

  • Macrolide Mechanism of Action

    Macrolide_Pathway Macrolide Macrolide Antibiotic Ribosome 50S Ribosomal Subunit Macrolide->Ribosome Binds to ProteinSynth Protein Synthesis Ribosome->ProteinSynth Essential for GrowthInhibition Bacterial Growth Inhibition ProteinSynth->GrowthInhibition Inhibition leads to

    Mechanism of action of Macrolide antibiotics.

  • Fluoroquinolone Mechanism of Action

    Fluoroquinolone_Pathway Fluoroquinolone Fluoroquinolone Antibiotic DNAGyrase DNA Gyrase Fluoroquinolone->DNAGyrase Topoisomerase Topoisomerase IV Fluoroquinolone->Topoisomerase DNARep DNA Replication DNAGyrase->DNARep Essential for Topoisomerase->DNARep Essential for CellDeath Bacterial Cell Death DNARep->CellDeath Inhibition leads to

    Mechanism of action of Fluoroquinolone antibiotics.

Conclusion

While a detailed comparative analysis of this compound remains elusive due to the absence of published research, the principles of antibiotic comparison are well-established. The provided overview of major antibiotic classes, their mechanisms of action, and the experimental protocols for their evaluation serves as a foundational guide for researchers in the field of drug development. Further investigation into the properties of this compound would be required to place it within this comparative context.

Cross-Resistance Profile of 3,6-Dihydroxyindoxazene in Bacterial Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the antibacterial cross-resistance profile of 3,6-Dihydroxyindoxazene. Extensive searches for studies on this specific compound yielded no direct results for its antibacterial activity or cross-resistance in bacterial strains. The available research primarily focuses on the parent compound, indoxacarb, an oxadiazine insecticide, and its effects on insect populations.

Indoxacarb and its metabolites have been studied for their insecticidal properties, with research indicating a lack of cross-resistance to other classes of insecticides in various insect species. However, this information does not translate to antibacterial activity. While some studies have noted the degradation of indoxacarb by gut bacteria in insects, a systematic evaluation of the antimicrobial spectrum and resistance mechanisms of indoxacarb or its metabolites, including a potential "this compound," against clinically relevant bacteria is not present in the accessible scientific literature.

The name "this compound" does not correspond to any commonly referenced metabolite of indoxacarb in the reviewed literature. Known metabolites of indoxacarb include compounds such as IN-JT333 and DCJW. The chemical structures of these identified metabolites do not align with the inferred structure of a dihydroxyindoxazene derivative.

Based on the current body of scientific literature, a comparison guide on the cross-resistance of this compound in bacterial strains cannot be generated. The necessary experimental data regarding its antibacterial efficacy, Minimum Inhibitory Concentrations (MICs) against various bacterial strains, and comparisons with other antibiotics are not available.

For researchers, scientists, and drug development professionals interested in this area, this represents a novel field of inquiry. Future research would need to first involve the synthesis and confirmation of the chemical structure of this compound. Subsequently, foundational studies would be required to determine its antibacterial activity and spectrum. Following the establishment of any antibacterial properties, cross-resistance studies could be designed and executed.

Future Experimental Directions: A Proposed Workflow

Should "this compound" become available for study, a systematic investigation of its cross-resistance profile in bacteria would be essential. A generalized experimental workflow for such a study is proposed below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Generation of Resistant Mutants cluster_2 Phase 3: Cross-Resistance Profiling cluster_3 Phase 4: Mechanistic Insights A Bacterial Strain Panel Selection (Gram-positive, Gram-negative, Resistant Phenotypes) B MIC Determination of this compound (Broth Microdilution/Agar Dilution) A->B C Serial Passage of Susceptible Strains in Sub-MIC concentrations of this compound B->C D Isolation and Confirmation of Resistant Mutants (MIC Testing) C->D E MIC Determination of a Panel of Standard Antibiotics against: - Wild-Type Strains - this compound-Resistant Mutants D->E F Comparative Analysis of MICs G Whole Genome Sequencing of Resistant vs. Wild-Type Strains F->G H Identification of Potential Resistance-Conferring Mutations (e.g., in target enzymes, efflux pumps) G->H

Caption: Proposed workflow for studying the cross-resistance of a novel antibacterial compound.

Detailed Experimental Protocols (Hypothetical)

In the absence of specific data for this compound, the following are generalized, standard protocols that would be necessary for such a study.

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure:

    • A two-fold serial dilution of the test compound (e.g., this compound) is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

    • A standardized inoculum of the bacterial strain to be tested is prepared to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Positive (broth and bacteria, no compound) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

2. Generation of Resistant Mutants by Serial Passage:

  • Objective: To select for bacterial mutants with reduced susceptibility to the test compound.

  • Procedure:

    • A susceptible bacterial strain is cultured in broth containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of the test compound.

    • After incubation, the culture from the highest concentration showing growth is used to inoculate a fresh series of dilutions of the compound.

    • This process is repeated for a number of passages (e.g., 10-30).

    • At regular intervals, the MIC of the passaged culture is determined to monitor for the emergence of resistance.

    • Once a significant increase in MIC is observed, individual colonies are isolated, and their resistance is confirmed.

3. Cross-Resistance Testing:

  • Objective: To determine if resistance to one antimicrobial agent confers resistance to other agents.

  • Procedure:

    • The MICs of a panel of standard antibiotics from different classes (e.g., beta-lactams, aminoglycosides, fluoroquinolones, macrolides) are determined for both the original, susceptible (wild-type) bacterial strain and the newly generated resistant mutant.

    • The MIC values for the wild-type and resistant strains are compared. A significant increase (typically ≥4-fold) in the MIC of another antibiotic for the resistant mutant is indicative of cross-resistance.

This guide underscores the nascent stage of research into the potential antibacterial properties of this compound. The provided frameworks for future experimentation are intended to guide subsequent research efforts in this unexplored area.

Validating the Dual-Target Mechanism of SCH-79797 in Gram-Negative Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The development of novel antibiotics with unique mechanisms of action is paramount. This guide provides a comparative analysis of SCH-79797, a dual-action antibacterial agent, against established antibiotics targeting Gram-negative pathogens. SCH-79797 exhibits a unique mechanism by concurrently inhibiting dihydrofolate reductase (DHFR) and disrupting bacterial membrane integrity, offering a promising strategy to combat resistance.[1][2] This document details the experimental data supporting its targets and compares its efficacy to trimethoprim, a classic DHFR inhibitor, and polymyxin B, a membrane-disrupting agent.

Performance Comparison: Minimum Inhibitory Concentrations (MICs)

The in vitro efficacy of SCH-79797 was evaluated against a panel of clinically relevant Gram-negative bacteria and compared to trimethoprim and polymyxin B. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key metric for antibacterial potency.

AntibioticTarget OrganismMIC (µg/mL)Reference
SCH-79797 Acinetobacter baumannii (ATCC 17978)1.6[1]
Acinetobacter baumannii (Clinical Isolate 1)3.1[1]
Neisseria gonorrhoeae (WHO-L)0.8[1]
Escherichia coli (lptD4213)6.3[1]
Trimethoprim Escherichia coli (ATCC 25922)≤ 2/38 (S)[3]
Klebsiella pneumoniae≤ 2/38 (S)[3]
Enterobacter spp.≤ 2/38 (S)[3]
Stenotrophomonas maltophilia0.25/4.75 - 4/76[4]
Polymyxin B Acinetobacter baumannii≤ 2 (S)[5]
Pseudomonas aeruginosa≤ 2 (S)[5]
Enterobacteriaceae≤ 2 (S)[5]
Klebsiella pneumoniae (MDR)0.5 - >128[6]

(S) denotes susceptible breakpoint as defined by CLSI/USCAST. MIC values for trimethoprim are often presented in combination with sulfamethoxazole.

Target Validation: Experimental Overviews and Protocols

The dual-targeting mechanism of SCH-79797 has been validated through a series of robust experimental assays. Below are detailed protocols for the key experiments that confirm its interaction with dihydrofolate reductase and its ability to disrupt bacterial membranes.

Target 1: Dihydrofolate Reductase (FolA) Inhibition

SCH-79797 directly inhibits the activity of dihydrofolate reductase (FolA), an essential enzyme in the folate biosynthesis pathway necessary for DNA and RNA synthesis.[1][2]

This assay measures the ability of an inhibitor to block the enzymatic activity of DHFR, which catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Materials:

  • Purified E. coli FolA (DHFR) enzyme

  • Dihydrofolic acid (DHF) substrate

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • SCH-79797 and other test inhibitors (e.g., Trimethoprim)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in an appropriate buffer containing a reducing agent (e.g., 2-mercaptoethanol).

    • Prepare a stock solution of NADPH in the assay buffer.

    • Prepare serial dilutions of the test inhibitors (SCH-79797, trimethoprim) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, purified FolA enzyme, and the test inhibitor at various concentrations.

    • Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

    • Add NADPH to all wells except the negative control.

  • Initiation and Measurement:

    • Initiate the reaction by adding the DHF substrate to all wells.

    • Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Target 2: Bacterial Membrane Integrity Disruption

SCH-79797 also targets the bacterial cell membrane, causing depolarization and increased permeability, ultimately leading to cell death.[1][2][7]

This assay uses fluorescent dyes to simultaneously measure changes in bacterial membrane potential and permeability. DiOC2(3) is a membrane potential-sensitive dye that exhibits a shift from green to red fluorescence in cells with a higher membrane potential. TO-PRO-3 is a nucleic acid stain that can only enter cells with compromised membranes.

Materials:

  • Bacterial culture (e.g., E. coli) in mid-log phase

  • Phosphate-buffered saline (PBS)

  • DiOC2(3) (3,3'-diethyloxacarbocyanine iodide) stock solution (e.g., 3 mM in DMSO)

  • TO-PRO-3 Iodide stock solution (e.g., 1 mM in DMSO)

  • SCH-79797 and other test compounds (e.g., Polymyxin B, CCCP as a depolarizing control)

  • Flow cytometer with 488 nm and 633 nm lasers

Protocol:

  • Cell Preparation:

    • Grow bacteria to mid-log phase, then wash and resuspend the cells in PBS to a concentration of approximately 1 x 10^6 cells/mL.

  • Compound Treatment:

    • Aliquot the bacterial suspension into flow cytometry tubes.

    • Add the test compounds (SCH-79797, polymyxin B, CCCP) at the desired concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Staining:

    • Add DiOC2(3) to a final concentration of ~30 µM.

    • Add TO-PRO-3 to a final concentration of ~100 nM.

    • Incubate for 5-15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Excite DiOC2(3) with the 488 nm laser and collect green (~525 nm) and red (~610 nm) fluorescence.

    • Excite TO-PRO-3 with the 633 nm laser and collect far-red fluorescence (~660 nm).

  • Data Analysis:

    • Gate on the bacterial population based on forward and side scatter.

    • Analyze the shift in red/green fluorescence ratio for DiOC2(3) to assess membrane potential changes. A decrease in this ratio indicates depolarization.

    • Analyze the increase in far-red fluorescence from TO-PRO-3 to assess membrane permeabilization.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Dihydrofolate_Reductase_Pathway GTP GTP DHPS DHPS GTP->DHPS Multiple steps DHP Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF DHFS DHFR DHFR (FolA) DHF->DHFR THF Tetrahydrofolate (THF) Precursors DNA, RNA, Amino Acid Precursors THF->Precursors One-carbon transfers DHPS->DHP DHFR->THF NADPH -> NADP+ Inhibitor_DHPS Sulfonamides Inhibitor_DHPS->DHPS Inhibitor_DHFR Trimethoprim SCH-79797 Inhibitor_DHFR->DHFR

Caption: Bacterial folate biosynthesis pathway and points of inhibition.

Membrane_Disruption_Mechanism cluster_membrane Gram-Negative Bacterial Cell Envelope OuterMembrane Outer Membrane (LPS) Periplasm Periplasmic Space Permeabilization Increased Permeability OuterMembrane->Permeabilization InnerMembrane Inner (Cytoplasmic) Membrane Cytoplasm Cytoplasm Depolarization Membrane Depolarization InnerMembrane->Depolarization SCH79797 SCH-79797 SCH79797->InnerMembrane Disrupts potential PolymyxinB Polymyxin B PolymyxinB->OuterMembrane Binds to LPS, disrupts membrane CellDeath Cell Death Depolarization->CellDeath Permeabilization->CellDeath Experimental_Workflow cluster_assays Target Validation Assays cluster_results Results Start Start: Bacterial Culture Treatment Treat with SCH-79797 / Comparators Start->Treatment DHFR_Assay DHFR Inhibition Assay (Biochemical) Treatment->DHFR_Assay Membrane_Assay Membrane Integrity Assay (Flow Cytometry) Treatment->Membrane_Assay Data_Analysis Data Analysis DHFR_Assay->Data_Analysis Membrane_Assay->Data_Analysis IC50 Determine IC50 (DHFR Inhibition) Data_Analysis->IC50 Membrane_Effects Quantify Depolarization & Permeabilization Data_Analysis->Membrane_Effects Conclusion Conclusion: Validate Dual-Target Mechanism IC50->Conclusion Membrane_Effects->Conclusion

References

Comparative Efficacy Analysis: 3,6-Dihydroxyindoxazene and Violacein

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the therapeutic potential of 3,6-Dihydroxyindoxazene and Violacein.

Executive Summary

This guide provides a comparative analysis of the efficacy of this compound and violacein, intended for researchers, scientists, and professionals in drug development. A thorough literature search was conducted to gather experimental data on the mechanism of action, therapeutic efficacy, and relevant signaling pathways for both compounds.

Crucially, no scientific literature or experimental data could be identified for this compound within the searched databases. Consequently, a direct comparison of its efficacy with violacein is not possible at this time. This document will therefore focus on a detailed presentation of the available data for violacein.

Violacein: A Promising Natural Compound

Violacein is a naturally occurring purple pigment produced by several bacterial species, most notably Chromobacterium violaceum. It has garnered significant scientific interest due to its broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.

Mechanism of Action

The primary antibacterial mechanism of violacein involves the disruption of the cytoplasmic membrane of bacteria.[1][2][3] This mode of action is particularly effective against Gram-positive bacteria.[1][2] Studies have shown that violacein directly binds to and perturbs the structure and permeability of bacterial cell membranes, leading to the formation of visible discontinuities or rips.[1][2][4] This disruption results in the leakage of intracellular components, such as proteins and ATP, ultimately causing cell death.[3][4] Unlike many conventional antibiotics that target metabolic processes, violacein's membrane-disrupting action is also effective against dormant or persistent bacteria within biofilms.[4]

Quantitative Data on Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) and other quantitative measures of violacein's efficacy from various studies.

Target Organism Metric Concentration Reference
Staphylococcus aureus ATCC 29213MIC3.9 µg/mL[3]
Methicillin-resistant S. aureus (MRSA) ATCC 43300MIC3.9 µg/mL[3]
S. aureusMIC5.7 - 15 mg/L (~17 - 43 µM)[5]
S. aureusMIC6.25 - 25 µmol/l[6]
S. aureus (with penicillin)MIC3.12 µmol/l[6]
Various bacteria (S. aureus, P. aeruginosa, B. licheniformis, B. megaterium, B. subtilis)Growth inhibition15 mg/L[6]
Human embryonic kidney (HEK293) cellsLC500.998 ± 0.058 µg/mL[3]
Human fetal lung fibroblast (IMR90) cellsLC500.387 ± 0.002 µg/mL[3]
Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC):

A violet fraction containing violacein was obtained from C. violaceum UTM5. The MIC against S. aureus ATCC 29213 and MRSA ATCC 43300 was determined using a broth microdilution method. The bacteriostatic activity was recorded at a concentration of 3.9 μg/mL for both strains.[3]

2. Membrane Permeability Assay:

Fluorescence microscopy was employed to observe the effect of violacein on the cell membranes of Bacillus subtilis and S. aureus. The results indicated rapid and significant permeabilization of the cell membrane, leading to visible rips, while the cell wall remained intact.[1][2] Further confirmation was obtained by measuring the leakage of ATP from treated cells.[4]

3. In Vitro Liposome Interaction Studies:

To confirm a direct interaction with the lipid bilayer, violacein was incubated with liposomes created from commercial and bacterial phospholipids. The perturbation of the liposome structure and permeability was observed, demonstrating a direct effect of violacein on the membrane.[1][2][4]

Signaling Pathways

The biosynthesis of violacein is a well-characterized process involving a five-gene operon (vioA, vioB, vioC, vioD, vioE) that converts L-tryptophan into violacein.[6] The regulation of this pathway is intricately linked to quorum sensing (QS), a cell-density-dependent communication system in bacteria.[7][8] In C. violaceum, the CviI/R quorum sensing system, which utilizes N-acyl-L-homoserine lactones (AHLs) as signaling molecules, positively regulates violacein production.[7][8] A negative regulator, VioS, has also been identified, which represses the expression of the vioA promoter.[8]

Violacein_Biosynthesis_and_Regulation cluster_biosynthesis Violacein Biosynthesis cluster_regulation Regulation Tryptophan L-Tryptophan IPA_imine Indole-3-pyruvic acid imine Tryptophan->IPA_imine VioA Dimer Transient imine dimer IPA_imine->Dimer VioB Protoviolaceinic_acid Protoviolaceinic acid Dimer->Protoviolaceinic_acid VioE Violacein Violacein Protoviolaceinic_acid->Violacein VioD, VioC AHL N-acyl-homoserine lactone (AHL) CviR CviR AHL->CviR Binds to vioA_promoter vioA promoter CviR->vioA_promoter Activates VioS VioS VioS->vioA_promoter Represses vioA_promoter->Tryptophan Initiates biosynthesis

References

In Vivo Validation of 3,6-Dihydroxyindoxazene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and chemical databases has yielded no specific information, in vivo validation data, or documented therapeutic targets for a compound identified as "3,6-Dihydroxyindoxazene." This suggests that this compound may be a novel or internal research compound not yet described in published literature, or that the provided name may be inaccurate.

Due to the absence of any data regarding the biological activity, mechanism of action, or therapeutic application of this compound, it is not possible to conduct a comparative analysis with alternative compounds or provide supporting experimental data as requested. A meaningful comparison requires a defined therapeutic context (e.g., anti-inflammatory, anti-cancer, anti-viral) to identify appropriate comparator drugs and relevant animal models.

To facilitate the creation of the requested comparison guide, information on the following would be necessary:

  • Therapeutic Target or Biological Activity: Understanding the intended biological effect of this compound is crucial for identifying relevant alternative therapies.

  • Proposed Mechanism of Action: Knowledge of the signaling pathways or molecular targets modulated by the compound would enable a more detailed and accurate comparison.

  • Target Disease or Condition: The specific disease or physiological condition that this compound is intended to treat will determine the appropriate animal models and key performance indicators for comparison.

Without this foundational information, any attempt to generate a comparison guide would be purely speculative and would not meet the required standards of scientific objectivity and data-driven analysis.

General Framework for Future In Vivo Validation and Comparison

Once information regarding the therapeutic context of this compound becomes available, a comprehensive comparison guide can be developed. The following sections outline the standard methodologies and data presentation that would be included.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and critical evaluation of in vivo studies. A typical protocol for the in vivo validation of a novel compound would include:

  • Animal Model: A detailed description of the animal species, strain, age, and sex used. Justification for the choice of model in relation to the specific disease being studied (e.g., collagen-induced arthritis model for rheumatoid arthritis, xenograft model for cancer).

  • Compound Administration: Route of administration (e.g., oral gavage, intraperitoneal injection), dosage levels, formulation, and dosing frequency.

  • Control Groups: Inclusion of appropriate control groups, such as vehicle control and positive control (a known effective drug for the target condition).

  • Efficacy Endpoints: Quantitative measures to assess the compound's effectiveness, such as tumor volume reduction, inflammatory markers, behavioral scores, or survival rates.

  • Pharmacokinetic Analysis: Blood sampling schedule and methods for determining key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

  • Toxicology and Safety Assessment: Monitoring of clinical signs, body weight changes, and post-mortem histopathological analysis of major organs.

  • Statistical Analysis: The statistical methods used to analyze the data and determine significance.

Data Presentation

Quantitative data from in vivo studies are typically summarized in tables for clear comparison.

Table 1: Comparative Efficacy of this compound and Alternative Compounds in [Specify Animal Model]

CompoundDose (mg/kg)Primary Efficacy Endpoint (% inhibition, change from baseline, etc.)Secondary Efficacy Endpoint(s)Statistical Significance (p-value)
Vehicle Control-
This compound
Alternative 1
Alternative 2
Positive Control

Table 2: Comparative Pharmacokinetic Profiles in [Specify Species]

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
This compound
Alternative 1
Alternative 2

Table 3: Comparative Safety and Tolerability

CompoundDose (mg/kg)Observed Adverse EventsChange in Body Weight (%)Key Histopathological Findings
Vehicle Control-
This compound
Alternative 1
Alternative 2
Visualization of Pathways and Workflows

Visual diagrams are crucial for illustrating complex biological pathways and experimental designs.

Example: Hypothetical Signaling Pathway

G Compound This compound Receptor Target Receptor Compound->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Inflammatory Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical inhibitory pathway of this compound.

Example: Experimental Workflow

G AnimalAcclimation Animal Acclimation (7 days) DiseaseInduction Disease Induction (e.g., CIA, Tumor Implantation) AnimalAcclimation->DiseaseInduction GroupAssignment Randomization into Treatment Groups DiseaseInduction->GroupAssignment Treatment Daily Dosing (Vehicle, Compound, Controls) GroupAssignment->Treatment Monitoring Efficacy & Safety Monitoring (e.g., Tumor Volume, Clinical Score) Treatment->Monitoring Endpoint Terminal Endpoint (PK, Histopathology, Biomarkers) Monitoring->Endpoint

Caption: General workflow for an in vivo efficacy study.

We encourage the user to provide the necessary background information on this compound to enable the development of a comprehensive and accurate comparison guide.

Comparative Guide to the Synthesis and Bioactivity of 3,6-Dihydroxyindoxazene and a Structurally Related Bioactive Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and potential bioactivity of the novel compound 3,6-dihydroxyindoxazene against the known bioactive molecule, 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. Due to the absence of published data on this compound, this document presents a proposed synthetic route and inferred bioactivity, offering a framework for future research and development. The information on 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline is based on existing scientific literature.

I. Synthesis of this compound and 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline

A comparative summary of the synthetic methodologies for this compound (proposed) and 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (established) is presented below.

Table 1: Comparison of Synthetic Parameters

ParameterProposed: this compoundAlternative: 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
Reaction Name Mannich-like CondensationPictet-Spengler Reaction[1][2][3]
Starting Materials Hydroquinone, Glycine, ParaformaldehydeDopamine hydrochloride, Formaldehyde
Solvent Ethanol/WaterWater
Catalyst None (or mild acid/base)Hydrochloric Acid[3]
Reaction Temperature 80°C (Reflux)100°C (Reflux)[3]
Reaction Time 12 hours4 hours[3]
Illustrative Yield 65% (Hypothetical)~85%[3]
Illustrative Purity >95% (after chromatography)>98% (after recrystallization)

II. Experimental Protocols: Synthesis

A. Proposed Synthesis of this compound via Mannich-like Condensation

This proposed protocol is based on established Mannich reaction principles for the formation of benzoxazine rings.[4]

Materials:

  • Hydroquinone (1 equivalent)

  • Glycine (1 equivalent)

  • Paraformaldehyde (2 equivalents)

  • Ethanol

  • Water

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • To a solution of hydroquinone (1 equivalent) in a 1:1 mixture of ethanol and water, add glycine (1 equivalent) and paraformaldehyde (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Synthesis of 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction

This protocol is based on the well-established Pictet-Spengler synthesis of tetrahydroisoquinolines.[1][2][3]

Materials:

  • Dopamine hydrochloride (1 equivalent)

  • 37% Aqueous formaldehyde solution (1.1 equivalents)

  • Concentrated hydrochloric acid

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve dopamine hydrochloride (1 equivalent) in deionized water.

  • Add 37% aqueous formaldehyde solution (1.1 equivalents) to the dopamine solution.

  • Add concentrated hydrochloric acid to catalyze the reaction and adjust the pH.

  • Heat the mixture to reflux (100°C) for 4 hours.[3]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture in an ice bath to induce crystallization.

  • Collect the crystalline product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from hot water to obtain pure 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline.

  • Confirm the structure and purity of the product by melting point analysis, ¹H NMR, and ¹³C NMR.

III. Comparative Bioactivity: Influenza Virus Polymerase Inhibition

The bioactivity of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives as inhibitors of influenza virus polymerase is documented.[5][6] Based on structural similarities, it is hypothesized that this compound may exhibit similar antiviral properties.

Table 2: Comparison of Bioactivity (Influenza Polymerase Inhibition)

CompoundTargetAssay TypeIC₅₀ (µM)
Proposed: this compound Influenza A Polymerase (Hypothetical)In vitro enzymatic assay8.5 (Hypothetical)
Alternative: 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline derivative Influenza A PA Endonuclease[5][6]In vitro enzymatic assay4.50[5]

IV. Experimental Protocol: Bioactivity Assay

In Vitro Influenza Virus Polymerase Inhibition Assay

This protocol describes a general method for assessing the inhibition of influenza virus polymerase activity.

Materials:

  • Purified recombinant influenza A virus polymerase complex (PA, PB1, and PB2 subunits)

  • Viral RNA (vRNA) template

  • Radioactively labeled nucleotides (e.g., [α-³²P]GTP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound and 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) dissolved in DMSO

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the assay buffer, vRNA template, and the influenza polymerase complex.

  • Add serial dilutions of the test compounds to the reaction mixture. A DMSO control is run in parallel.

  • Initiate the polymerase reaction by adding the radioactively labeled nucleotides.

  • Incubate the reaction at 30°C for 1 hour.

  • Stop the reaction by adding a suitable quenching solution (e.g., EDTA).

  • Spot the reaction mixture onto DE81 filter paper and wash to remove unincorporated nucleotides.

  • Measure the incorporated radioactivity on the filter paper using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

V. Visualizations

G Experimental Workflow cluster_synthesis Synthesis cluster_bioassay Bioactivity Assay start_syn Starting Materials reaction Chemical Reaction start_syn->reaction purification Purification reaction->purification characterization Structural Characterization purification->characterization start_bio Compound Dilution characterization->start_bio Pure Compound assay Enzymatic Assay start_bio->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis data_acq->data_an

Caption: Experimental workflow for synthesis and bioactivity evaluation.

G Simplified Influenza Virus Replication Pathway entry Virus Entry uncoating Uncoating entry->uncoating transcription Viral RNA Transcription (in Nucleus) uncoating->transcription replication Viral RNA Replication transcription->replication translation Viral Protein Synthesis transcription->translation inhibitor Potential Inhibition Point (this compound or 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) transcription->inhibitor assembly Virion Assembly replication->assembly translation->assembly release Virus Release assembly->release

References

Head-to-Head Comparison of Different 3,6-Dihydroxyindoxazene Extraction Methods: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific information regarding "3,6-Dihydroxyindoxazene" and its associated extraction methodologies. As a result, a direct head-to-head comparison of different extraction methods for this particular compound is not feasible at this time.

Extensive searches have been conducted to identify experimental data, protocols, and scholarly articles detailing the extraction of this compound. These searches, however, did not yield any specific methods or quantitative data related to the isolation of this compound. The scientific and pharmaceutical literature does not appear to contain established protocols for its extraction from any source.

While general extraction techniques for structurally related compounds or other bioactive molecules are well-documented, applying these methods to this compound without specific experimental validation would be purely speculative. The efficiency and suitability of any extraction method are highly dependent on the physicochemical properties of the target compound and the matrix from which it is being extracted.

For the benefit of researchers and drug development professionals, a general overview of common extraction methods that could be hypothetically adapted and optimized for a novel indoxazene derivative is provided below. It is crucial to note that the selection and optimization of any of these methods would require significant empirical research.

Potential Extraction Methodologies for Investigation

Should a source material for this compound be identified, the following extraction techniques represent a logical starting point for method development:

  • Solvent Extraction: This is a fundamental technique that involves the use of a solvent to selectively dissolve the target compound. The choice of solvent (e.g., polar, non-polar, or a mixture) would be critical and would depend on the polarity of this compound.

  • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt cell walls and enhance the mass transfer of the target compound into the solvent, often leading to higher yields and shorter extraction times.

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, which can accelerate the extraction process.

  • Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is known for its ability to extract compounds with high purity and without thermal degradation.

  • Chromatographic Methods: Techniques such as column chromatography, preparative high-performance liquid chromatography (HPLC), and solid-phase extraction (SPE) would likely be essential for the purification and isolation of this compound from a crude extract.

Experimental Workflow for Method Development

For researchers aiming to develop an extraction protocol for this compound, a systematic approach would be necessary. The following diagram outlines a potential experimental workflow.

cluster_0 Method Development Workflow A Source Material Characterization E Analytical Method Development (e.g., HPLC, LC-MS) A->E B Solvent Selection Screening C Preliminary Extraction Trials (e.g., Maceration, Sonication) B->C D Advanced Extraction Method Optimization (e.g., UAE, MAE, SFE) C->D F Quantitative Comparison of Methods (Yield, Purity, Efficiency) D->F E->B G Purification of this compound F->G H Structural Confirmation (e.g., NMR, MS) G->H

Caption: A generalized workflow for developing and optimizing an extraction method for a novel compound like this compound.

Conclusion

Due to the absence of published data on this compound, this guide cannot provide the requested head-to-head comparison of extraction methods. The information presented serves to highlight the current knowledge gap and to offer a foundational framework for researchers who may be in the initial stages of working with this compound. Further research and publication of experimental findings are necessary to enable a detailed comparative analysis of extraction techniques for this compound.

It is recommended that researchers in possession of a sample of this compound or its source material begin with fundamental solubility and stability studies to inform the selection of an appropriate extraction strategy. The development and validation of a reliable analytical method for the quantification of this compound will be a critical first step in evaluating the efficiency of any extraction protocol.

Correlating In Vitro and In Vivo Activity of Dihydroxyindoles and their Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of dihydroxyindoles and related indole derivatives as antioxidant and anti-inflammatory agents is a burgeoning area of research. Establishing a clear correlation between in vitro assays and in vivo efficacy is critical for the efficient translation of these compounds from the laboratory to clinical applications. This guide provides a comparative overview of the in vitro and in vivo activities of representative indole derivatives, supported by experimental data and detailed protocols, to aid researchers in this endeavor. For the purpose of this guide, 5,6-dihydroxyindole (DHI) and other relevant indole derivatives will be used as exemplary compounds to illustrate the correlation between their laboratory and whole-organism activities.

Data Presentation: In Vitro vs. In Vivo Activity

The following tables summarize the quantitative data for the antioxidant and anti-inflammatory activities of selected indole derivatives, providing a basis for comparing their performance.

Table 1: In Vitro Antioxidant Activity of Indole Derivatives

Compound/DerivativeAssayIC50/EC50 (µM)Reference CompoundIC50/EC50 (µM)
N-prenyl tryptophanPeroxyl radical scavenging< TroloxTrolox-
TryptophanHypochlorous acid scavenging3.50 ± 0.4--
TryptamineHypochlorous acid scavenging6.00 ± 0.60--
N-alkylated tryptophanPeroxynitrite anion scavenging14.0 ± 6.8--
Indole Derivative 11 DPPH radical scavenging31% inhibitionGramine5% inhibition
Indole Derivative 12 DPPH radical scavenging38% inhibitionGramine5% inhibition

IC50/EC50 values represent the concentration required to inhibit or achieve 50% of the maximal effect. Lower values indicate higher potency. Data compiled from multiple sources.[1][2]

Table 2: In Vivo Anti-inflammatory Activity of Indole Derivatives

Compound/DerivativeAnimal ModelDosageInhibition of Edema (%)Reference CompoundInhibition of Edema (%)
Indole-hydrazide S3 Carrageenan-induced paw edema (rat)-61.99 (after 2h)Indomethacin77.23 (after 2h)
Indole-hydrazide S7 Carrageenan-induced paw edema (rat)-61.47 (after 2h)Indomethacin77.23 (after 2h)
Indole-hydrazide S14 Carrageenan-induced paw edema (rat)-62.69 (after 2h)Indomethacin77.23 (after 2h)
IndazoleCarrageenan-induced paw edema (rat)-Dose-dependent--
5-aminoindazoleCarrageenan-induced paw edema (rat)-Dose-dependent--
Ursolic acid-indole derivative UA-1 LPS-induced systemic inflammation (mouse)5.0 µM↓ TNF-α, IL-6, IL-1β--

Inhibition of edema is a measure of anti-inflammatory activity. Data compiled from multiple sources.[3][4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of new studies.

In Vitro Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, leading to a color change from violet to yellow, which is monitored spectrophotometrically.[6]

  • Procedure:

    • A solution of DPPH (e.g., 0.2 mM in ethanol) is prepared.[6]

    • The test compound is dissolved in a suitable solvent and added to the DPPH solution at various concentrations.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 10 minutes).[6]

    • The absorbance is measured at 515 nm.[6]

    • The percentage of scavenging activity is calculated relative to a control without the test compound.

2. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.[6]

  • Procedure:

    • The FRAP reagent is prepared by mixing acetate buffer (0.3 M, pH 3.6), a solution of TPTZ in HCl, and a FeCl₃ solution.[6]

    • The test compound is added to the FRAP reagent.

    • The mixture is incubated at room temperature for a specified time (e.g., 10 minutes).[6]

    • The absorbance of the colored product is measured at 593 nm.[6]

    • The antioxidant capacity is determined by comparing the absorbance change to that of a known standard, such as Trolox.[6]

3. Lipopolysaccharide (LPS)-induced Cytokine Production in RAW264.7 Macrophages

  • Principle: This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cells stimulated with LPS.[7]

  • Procedure:

    • RAW264.7 cells are cultured in a suitable medium.

    • The cells are pre-treated with the test compound at various concentrations for a specific duration (e.g., 1 hour).

    • LPS (e.g., 1 µg/ml) is added to the cell culture to induce an inflammatory response.

    • After a 24-hour incubation, the cell supernatant is collected.

    • The concentrations of TNF-α and IL-6 in the supernatant are quantified using ELISA kits.

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used model to evaluate the acute anti-inflammatory activity of compounds. Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema.[4][8]

  • Procedure:

    • A baseline measurement of the rat's paw volume is taken.

    • The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.[4]

    • After a specific time, carrageenan is injected into the sub-plantar region of the rat's hind paw.

    • The paw volume is measured at various time points after the carrageenan injection (e.g., every hour for 3-4 hours).

    • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

2. LPS-Induced Systemic Inflammation in Mice

  • Principle: This model is used to assess the systemic anti-inflammatory effects of a compound. LPS administration induces a systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream.[3]

  • Procedure:

    • The test compound is administered to the mice.

    • After a certain period, LPS is injected intraperitoneally to induce systemic inflammation.

    • Blood samples are collected at a specific time point after LPS injection.

    • Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using ELISA.[3]

    • The reduction in cytokine levels in the treated group compared to the control group indicates the anti-inflammatory activity of the compound.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the activity of dihydroxyindoles and their analogs.

G Experimental Workflow for In Vitro and In Vivo Correlation cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Compound 3,6-Dihydroxyindoxazene (or proxy compound) DPPH DPPH Assay (Antioxidant Capacity) Compound->DPPH FRAP FRAP Assay (Reducing Power) Compound->FRAP LPS_RAW LPS-stimulated Macrophages (Anti-inflammatory Activity) Compound->LPS_RAW Correlation Correlate Data (Predictive Efficacy) DPPH->Correlation FRAP->Correlation LPS_RAW->Correlation Carrageenan Carrageenan-induced Paw Edema (Rat) LPS_Mouse LPS-induced Systemic Inflammation (Mouse) Correlation->Carrageenan Correlation->LPS_Mouse G Simplified NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription Indole Indole Derivatives Indole->IKK inhibit G Antioxidant Mechanism of Dihydroxyindoles ROS Reactive Oxygen Species (ROS) Dihydroxyindole Dihydroxyindole ROS->Dihydroxyindole attacks NeutralizedROS Neutralized Species ROS->NeutralizedROS becomes CellularDamage Cellular Damage ROS->CellularDamage causes StableRadical Stable Indole Radical Dihydroxyindole->StableRadical donates H• Dihydroxyindole->CellularDamage prevents StableRadical->StableRadical resonance stabilized

References

Safety Operating Guide

Prudent Disposal of 3,6-Dihydroxyindoxazene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of laboratory chemicals are paramount to ensuring a safe research environment. For 3,6-Dihydroxyindoxazene, a compound with limited specific safety and disposal data, a cautious approach is mandatory. This guide provides a comprehensive operational and disposal plan, treating the substance as one with unknown toxicological properties, in line with established laboratory safety protocols.

Chemical and Physical Properties

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following table presents data for structurally related dihydroxy- compounds to provide an illustrative example of the information that should be consulted when available. It is crucial to handle this compound as a substance of unknown toxicity.

Property2,4-Dihydroxybenzaldehyde2,5-Dihydroxy-2,5-di(hydroxymethyl)-1,4-dioxaneL-3-(3,4-Dihydroxyphenyl)alanine5,6-dihydroxy Indole
Physical State Powder Solid[1]Solid Crystalline[2]Crystalline PowderSolid
Appearance Light red[1]No information available[2]White to off-whiteNot determined
Odor Odorless[1]No information available[2]OdorlessNot determined
Melting Point 133 - 138 °C[1]~ 75 - 82 °C[2]276 - 278 °CUndetermined
Boiling Point 220 - 228 °C[1]No information available[2]DecomposesUndetermined
Solubility Water soluble[1]No information available[2]Slightly soluble in waterSoluble in Ethanol:PBS (pH 7.2) (1:1) at 0.5 mg/ml
Hazards Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation, Air sensitive[1]Hygroscopic[2]Harmful if swallowed, Causes skin and serious eye irritation[3]Harmful if swallowed, Causes serious eye damage, Toxic to aquatic life with long lasting effects

Experimental Protocol: Disposal of this compound

The following protocol is a conservative approach based on best practices for the disposal of research chemicals with unknown hazards.

1. Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicity data, a thorough risk assessment should be conducted. The following PPE is mandatory when handling this compound:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

2. Waste Segregation and Storage

Proper segregation and storage are critical to prevent accidental reactions and ensure safe disposal.

  • Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container that is compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Do not use abbreviations. The date the first waste was added must also be recorded.

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[2][3]

3. Step-by-Step Disposal Procedure

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[4] The only acceptable method of disposal is through your institution's designated hazardous waste management program.

  • Collection: Collect all waste containing this compound, including the pure compound, contaminated solutions, and grossly contaminated disposable labware (e.g., pipette tips, weighing boats), in the designated hazardous waste container.

  • Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.

  • Spill Management:

    • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid breathing dust.

    • Containment: Cover drains to prevent environmental release.

    • Cleanup: For solid spills, sweep up and place into a suitable, closed container for disposal.[3] Avoid generating dust. For liquid spills, collect, bind, and pump off spills. Clean the affected area thoroughly.

  • Decontamination of Reusable Labware:

    • Initial Rinse: Rinse surfaces and labware that have been in contact with this compound with a suitable solvent (e.g., ethanol or methanol). Collect the rinseate as hazardous waste.

    • Secondary Wash: After the initial solvent rinse, wash the labware with soap and water.

  • Waste Pickup: Complete all necessary waste pickup forms as required by your institution, accurately identifying the contents of the container. Contact your EHS office to schedule a pickup.

Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_spill Spill Response cluster_final_disposal Final Disposal start Start: Handling this compound assess Conduct Hazard Assessment (Treat as Unknown Toxicity) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe waste_gen Generate Waste (e.g., unused chemical, contaminated items) ppe->waste_gen collect Collect in Labeled Hazardous Waste Container waste_gen->collect spill Spill Occurs store Store Waste Container in Designated Satellite Area collect->store contain Contain Spill & Prevent Entry to Drains spill->contain cleanup Clean Up with Appropriate Materials contain->cleanup spill_waste Collect Spill Debris as Hazardous Waste cleanup->spill_waste spill_waste->collect doc Complete Institutional Waste Pickup Forms store->doc pickup Arrange for Pickup by EHS or Approved Vendor doc->pickup end End: Proper Disposal pickup->end

References

Navigating the Safe Handling of 3,6-Dihydroxyindoxazene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3,6-Dihydroxyindoxazene, a compound requiring careful management. The following procedural guidance outlines operational and disposal plans to minimize risk and ensure compliance with safety standards.

When working with this compound, a comprehensive approach to personal protective equipment (PPE) is critical to prevent exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Weighing and preparing solutions Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesUse in a well-ventilated area or under a chemical fume hood.Laboratory coat
Handling of solutions Chemical splash gogglesNitrile or neoprene glovesUse in a well-ventilated area.Laboratory coat
Potential for splashing Chemical splash goggles and a face shieldDouble gloving (e.g., nitrile inner, neoprene outer)Use in a chemical fume hood.Chemical-resistant apron over a laboratory coat
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesAir-purifying respirator with appropriate cartridgesChemical-resistant coveralls

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents when working with this compound.

A crucial first step in the safe handling of any chemical is a thorough risk assessment. The following diagram illustrates a logical workflow for this process.

Caption: Risk assessment workflow for handling laboratory chemicals.

Experimental Protocol: Preparation of a Stock Solution
  • Preparation: Before handling the compound, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary materials, including the powdered this compound, appropriate solvent, volumetric flasks, and pipettes.

  • Donning PPE: Put on a laboratory coat, followed by safety goggles and the appropriate chemical-resistant gloves.

  • Weighing: Carefully weigh the desired amount of this compound powder on an analytical balance within the chemical fume hood to prevent inhalation of airborne particles.

  • Dissolution: Transfer the weighed powder to a volumetric flask. Add a small amount of the chosen solvent and gently swirl to dissolve the compound. Once dissolved, add the solvent to the calibration mark.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, date of preparation, and your initials. Store the solution according to the manufacturer's recommendations, typically in a cool, dark, and well-ventilated area.[1]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

The decision-making process for chemical waste disposal should follow a structured path to ensure compliance with regulations.

WasteDisposal A Characterize Waste B Segregate Waste Streams A->B Separate solids, liquids, and sharps F Consult EHS Guidelines A->F C Select Appropriate Container B->C Use compatible containers B->F D Label Container Clearly C->D Include contents and hazards E Arrange for Licensed Disposal D->E Contact Environmental Health & Safety

Caption: Decision-making process for chemical waste disposal.

Disposal Protocol
  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled waste container. Avoid disposing of this chemical down the drain.[1]

  • Decontamination: After completing work, decontaminate all non-disposable equipment and work surfaces with an appropriate cleaning agent.[1]

  • Waste Pickup: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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